Technical Documentation Center

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol
  • CAS: 1019599-59-7

Core Science & Biosynthesis

Foundational

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Executive Summary This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for the t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for the target molecule, 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol. The molecular scaffold, based on 2-methoxyphenol (guaiacol), is a common motif in biologically active compounds.[1][2] This guide is intended for researchers, chemists, and professionals in drug development. The primary focus is a detailed exploration of the reductive amination pathway starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available and cost-effective starting material.[3][4][5] We will delve into the mechanistic underpinnings, justify experimental choices, and provide a detailed, step-by-step laboratory protocol. An alternative synthetic route via the Mannich reaction is also discussed to provide a comparative perspective.

Introduction and Strategic Overview

The synthesis of novel organic compounds with potential biological activity is a cornerstone of pharmaceutical and agrochemical research. The target molecule, 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol, combines a substituted phenol, a class of compounds known for a wide range of bioactivities, with a chiral secondary amine side chain. The guaiacol core is a versatile platform chemical, often derived from lignin, making it a sustainable starting point for complex syntheses.[6][7]

Our synthetic strategy is guided by a retrosynthetic analysis, which logically disconnects the target molecule into simpler, commercially available precursors. This approach identifies the most strategic bond formations and informs the selection of the most efficient forward-synthesis pathway.

Retrosynthetic Analysis

The key C-N bond in the aminomethyl linker is a prime candidate for disconnection. This leads us to a C-C bond formation strategy or a C=O to C-N transformation. The most logical disconnection points to an aldehyde precursor and an amine, suggesting a reductive amination approach.

Caption: Retrosynthetic analysis pointing to vanillin and butan-2-amine.

This analysis reveals that 4-hydroxy-3-methoxybenzaldehyde (vanillin) and butan-2-amine are ideal starting materials for a highly efficient synthesis.

Primary Synthesis Pathway: Reductive Amination of Vanillin

Reductive amination is one of the most widely used and reliable methods for synthesizing amines in organic chemistry.[8][9] The process involves two key stages that can be performed sequentially in a single pot: the formation of an imine (or Schiff base) from an aldehyde and a primary amine, followed by the reduction of the imine to the target secondary amine.[10]

Mechanistic Overview & Rationale

The reaction proceeds through a well-understood mechanism. The nucleophilic butan-2-amine attacks the electrophilic carbonyl carbon of vanillin. This is followed by dehydration to form a C=N double bond, yielding the imine intermediate. A reducing agent, added to the reaction, then selectively reduces the imine to the final amine product.

Caption: Mechanism of the Reductive Amination Pathway.

Causality Behind Experimental Choices:

  • Starting Material: Vanillin is an ideal precursor. Its aldehyde group is reactive towards amines, and the phenolic hydroxyl and methoxy groups are generally stable under the reaction conditions. Its wide availability and low cost make it economically advantageous.[4]

  • Amine: Butan-2-amine is a simple, commercially available chiral primary amine.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[10] It efficiently reduces the imine intermediate without affecting the aromatic ring or other functional groups. It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).

  • Solvent: Methanol or ethanol are excellent solvents for this reaction. They readily dissolve the reactants and the sodium borohydride, and the protic nature of the solvent can facilitate the reaction.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Vanillin152.151.52 g10.0
Butan-2-amine73.140.88 g (1.2 mL)12.0 (1.2 eq)
Sodium Borohydride37.830.45 g12.0 (1.2 eq)
Methanol-50 mL-
Dichloromethane (DCM)-100 mL-
Saturated NaCl (brine)-50 mL-
Anhydrous MgSO₄-As needed-
1M Hydrochloric Acid-As needed-

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol) and methanol (50 mL).

    • Stir the mixture at room temperature until the vanillin is completely dissolved.

    • Add butan-2-amine (1.2 mL, 12.0 mmol) dropwise to the solution.

    • Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the Schiff base. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (0.45 g, 12.0 mmol) to the stirring solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding ~10 mL of water.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Add 50 mL of dichloromethane (DCM) and 50 mL of water to the flask. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with DCM (25 mL each).

    • Combine the organic layers and wash them with saturated NaCl solution (brine, 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol.

Alternative Pathway: The Mannich Reaction

The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group, or in this case, an activated aromatic proton.[11]

Mechanistic Considerations

This reaction would involve the condensation of guaiacol (2-methoxyphenol), formaldehyde, and butan-2-amine. The key steps are the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from formaldehyde and butan-2-amine, followed by an electrophilic aromatic substitution onto the electron-rich guaiacol ring.[11][12]

Mannich_Reaction cluster_reactants Reactants Guaiacol Guaiacol Product Target Molecule Guaiacol->Product Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium Iminium Ion (Electrophile) Formaldehyde->Iminium Forms Butanamine Butan-2-amine Butanamine->Iminium Forms Iminium->Product Electrophilic Aromatic Substitution

Caption: Conceptual workflow of the Mannich Reaction.

Discussion and Comparison
  • Advantages: The Mannich reaction is highly atom-economical as it combines three components in a single step with the only byproduct being water.

  • Potential Challenges:

    • Regioselectivity: Phenols can be substituted at both the ortho and para positions relative to the hydroxyl group.[13] While the para position (C5) is often sterically and electronically favored, the formation of the ortho isomer (3-{[(butan-2-yl)amino]methyl}-2-methoxyphenol) is possible, which would necessitate a challenging purification step.

    • Side Reactions: The formation of bis-substituted products or polymers can occur, especially if the reaction conditions are not carefully controlled.

Given the high selectivity, milder conditions, and predictability of the reductive amination of vanillin, it is presented as the primary and recommended pathway for synthesizing this specific target molecule.

Safety and Handling

  • Butan-2-amine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested.

  • Solvents (Methanol, DCM): Are flammable and/or toxic. Avoid inhalation and skin contact. All operations should be conducted within a fume hood.

Conclusion

This guide has detailed a reliable and efficient synthetic route for 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol. The recommended two-step, one-pot reductive amination of vanillin offers high yields, excellent regioselectivity, and utilizes readily available, low-cost starting materials. The detailed protocol provided serves as a practical blueprint for laboratory synthesis. The discussion of the alternative Mannich reaction provides a broader chemical context and highlights the rationale behind selecting the optimal synthetic strategy.

References

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC - NIH.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC.
  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC.
  • Synthesis of New Vanillin Derivatives from Natural Eugenol - AIP Publishing. AIP Publishing.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega.
  • Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. A B2B platform for chemical buyers and suppliers.
  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC.
  • Guaiacol - Wikipedia. Wikipedia.
  • Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. SUST Repository.
  • Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediate - RSC Publishing. Royal Society of Chemistry.
  • Mannich reaction - Wikipedia. Wikipedia.
  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
  • Mannich bases in medicinal chemistry and drug design - PMC - NIH.
  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion - ChemRxiv. ChemRxiv.
  • New Catalysts for Reductive Amin
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. MDPI.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Note – Reductive Amin

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Executive Overview & Structural Significance In the landscape of rational drug design and synthetic pharmacognosy, 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (CAS: 1019599-59-7) emerges as a highly versatile, bifuncti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Significance

In the landscape of rational drug design and synthetic pharmacognosy, 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (CAS: 1019599-59-7) emerges as a highly versatile, bifunctional building block. Structurally, the molecule is a secondary amine derived from the reductive amination of[1] with sec-butylamine.

The architecture of this molecule features an isoguaiacol motif (a phenol with an ortho-methoxy group) coupled to a bulky, chiral aliphatic amine. This specific structural topology makes it an excellent precursor for synthesizing adrenergic receptor agonists, dopaminergic ligands, and specialized antioxidants. However, the presence of both a weakly acidic phenol and a weakly basic secondary amine creates a complex zwitterionic equilibrium in aqueous solutions, necessitating rigorous, causality-driven analytical frameworks to accurately profile its physicochemical behavior.

Theoretical Physicochemical Parameters

To establish a baseline for experimental validation, the theoretical and computationally predicted physicochemical properties of the molecule are summarized below. This data dictates the parameters of our subsequent analytical workflows.

PropertyValue / Descriptor
IUPAC Name 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol
CAS Number 1019599-59-7
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
Hydrogen Bond Donors 2 (Phenolic -OH, Secondary -NH-)
Hydrogen Bond Acceptors 3 (Phenolic -O-, Methoxy -O-, Amine -N-)
Predicted pKₐ₁ (Phenol) 8.9 – 9.2
Predicted pKₐ₂ (Amine) 9.5 – 9.8
Predicted LogP 2.1 – 2.4

Causality-Driven Analytical Protocols

As a Senior Application Scientist, it is critical to recognize that standard aqueous methodologies often fail for bifunctional molecules of this nature. At physiological pH (7.4), the amine is predominantly protonated (cationic) while the phenol remains largely neutral. However, as the pH approaches the isoelectric point (~9.3), the molecule becomes zwitterionic/neutral, leading to a drastic reduction in aqueous solubility. The following protocols are engineered to circumvent these thermodynamic limitations.

Protocol 1: pKₐ Determination via Cosolvent Potentiometric Titration

Causality: Because the molecule precipitates in purely aqueous media near its isoelectric point, standard titration yields truncated and inaccurate inflection points. By employing a methanol-water cosolvent system and applying the[2], we maintain analyte solubility across the entire pH gradient and mathematically derive the true aqueous pKₐ.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four distinct solvent mixtures of methanol and water (e.g., 30%, 40%, 50%, and 60% w/w methanol). Add KCl to each mixture to achieve a constant ionic strength of 0.15 M.

  • Analyte Preparation: Dissolve the analyte to a final concentration of 1.0 mM in each of the four cosolvent mixtures.

  • Titration Execution: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate the solutions at a constant temperature of 25.0 ± 0.1 °C using standardized 0.5 M KOH and 0.5 M HCl.

  • Data Acquisition: Record the apparent pKₐ (psKₐ) for both the phenol and amine groups at each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKₐ values against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKₐ.

  • Self-Validation System: Run a parallel titration using a known reference standard (e.g., propranolol) to validate electrode linearity, slope, and the accuracy of the extrapolation model.

Protocol 2: Lipophilicity (LogD₇.₄) via Biphasic Shake-Flask Method

Causality: For ionizable compounds, LogP (which only measures the neutral species) is a poor predictor of in vivo membrane permeability. Measuring the distribution coefficient (LogD) at a physiologically relevant pH of 7.4 accounts for the ionization state of the secondary amine. We adapt the [3] for this procedure.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 0.1 M aqueous phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. This prevents volume shifts during the actual extraction.

  • Spiking: Dissolve the analyte in the mutually saturated buffer phase to a precise concentration of 0.1 mg/mL.

  • Equilibration: Transfer equal volumes (e.g., 10 mL each) of the spiked buffer and saturated octanol into a thermostatic shake-flask maintained at 25.0 °C.

  • Agitation & Separation: Agitate the flask at 200 rpm for 60 minutes. Subsequently, centrifuge the mixture at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the analyte concentration using LC-UV (detection at 280 nm, targeting the isoguaiacol chromophore).

  • Calculation: Calculate LogD₇.₄ = log([Analyte]octanol / [Analyte]buffer).

  • Self-Validation System: Perform a strict mass balance calculation. The sum of the quantified mass in the octanol phase and the buffer phase must equal the initial spike mass (±5%). A failure indicates analyte degradation or adsorption to the glassware interface.

Stability and Degradation Kinetics

Understanding the degradation pathways is vital for formulation and storage. The 2-methoxyphenol moiety is an electron-rich aromatic system, making it highly susceptible to autoxidation, particularly in alkaline environments where the phenoxide anion is generated.

  • Oxidative Pathway: Exposure to light and oxygen catalyzes the formation of reactive oxygen species (ROS), leading to the oxidation of the phenol into ortho-quinone derivatives.

  • Storage Directives: To mitigate degradation, the compound must be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C. All experimental solutions should be prepared fresh and shielded from ambient UV light.

Visualization: Characterization Workflow

G A 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol C Physicochemical Profiling A->C Characterization B Synthesis Verification (Isovanillin + sec-Butylamine) B->A Reductive Amination D pKa Determination (Cosolvent Potentiometry) C->D E Lipophilicity (LogD) (Shake-Flask LC-UV) C->E F Stability Kinetics (Oxidative & Hydrolytic) C->F G Data Synthesis & Pharmacophore Modeling D->G Ionization State E->G Permeability F->G Shelf-life

Figure 1: Physicochemical characterization and validation workflow.

References

  • National Center for Biotechnology Information (NIH). "Isovanillin | C8H8O3 | CID 12127 - PubChem." PubChem Database. Available at:[Link]

  • European Journal of Chemistry. "Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents." Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Structural Profiling and Synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Executive Summary The compound 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol is a highly specialized secondary amine building block utilized in advanced medicinal chemistry. Structurally, it is an isovanillylamine deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol is a highly specialized secondary amine building block utilized in advanced medicinal chemistry. Structurally, it is an isovanillylamine derivative characterized by a guaiacol (2-methoxyphenol) core with a sterically hindered sec-butylaminomethyl substituent at the 5-position.

In drug discovery, the isovanillyl pharmacophore is a critical structural motif for designing modulators of the transient receptor potential vanilloid 1 (TRPV1) channel, beta-adrenergic receptors, and dopaminergic targets. The incorporation of a sec-butyl group introduces a chiral center and increases the lipophilicity of the molecule, which significantly alters receptor binding kinetics and blood-brain barrier (BBB) permeability compared to its primary amine precursors [1].

Structural Chemistry and Isomeric Context

Understanding the positional isomerism of methoxyphenols is critical to avoiding off-target synthesis.

  • Core Nomenclature: In a 2-methoxyphenol ring, the hydroxyl (-OH) group is at C1, and the methoxy (-OCH₃) group is at C2.

  • Substitution Pattern: The aminomethyl substituent is located at C5, making it para to the methoxy group and meta to the hydroxyl group.

  • Precursor Grounding: This specific 5-substitution pattern means the compound is derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde), directly contrasting with the more common vanillylamine derivatives (4-substituted), which are derived from vanillin [2].

Quantitative Data: Structural Analogs and Chemical Space

While the exact sec-butyl isovanillyl isomer is often synthesized as a proprietary library building block, its structural analogs are well-documented in chemical databases. The table below summarizes the isomeric context to ensure precise target validation [1][2][3].

Compound NameSubstitution PatternAlkyl GroupCAS NumberPubChem CID
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol 5-Aminomethyl (Isovanillyl)sec-ButylProprietaryN/A
4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol 4-Aminomethyl (Vanillyl)sec-Butyl1019551-80-4N/A
5-[(tert-Butylamino)methyl]-2-methoxyphenol 5-Aminomethyl (Isovanillyl)tert-Butyl71691-16-216776533
5-(Aminomethyl)-2-methoxyphenol 5-Aminomethyl (Isovanillyl)None (Primary)89702-89-61132998

Synthesis Methodology: One-Pot Reductive Amination

To synthesize 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol with high yield and purity, a one-pot reductive amination utilizing sodium triacetoxyborohydride[NaBH(OAc)₃] is the industry standard.

Self-Validating Experimental Protocol

Reagents Required:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 1.0 eq

  • sec-Butylamine (Butan-2-amine): 1.2 eq

  • NaBH(OAc)₃: 1.5 eq

  • Glacial Acetic Acid (AcOH): 1.0 eq

  • 1,2-Dichloroethane (DCE): 0.2 M relative to aldehyde

Step-by-Step Workflow:

  • Imine Condensation: Dissolve isovanillin (1.0 eq) in anhydrous DCE under an inert argon atmosphere. Add sec-butylamine (1.2 eq) followed by glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

    • Causality & Expertise: The weak acid (AcOH) acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity. This is crucial because the sec-butylamine is sterically hindered, which otherwise slows down the nucleophilic attack. DCE is selected over THF or Methanol because it is non-coordinating and provides optimal solubility for the subsequent borohydride reduction.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic release. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality & Expertise: NaBH(OAc)₃ is chosen over Sodium Borohydride (NaBH₄) because it is a milder reductant. It selectively reduces the transient imine (Schiff base) without prematurely reducing the unreacted isovanillin to an alcohol.

  • Reaction Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 90:10). The disappearance of the UV-active isovanillin spot (R_f ~0.6) and the appearance of a lower-running, ninhydrin-positive spot (R_f ~0.3) validates the formation of the secondary amine.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality & Expertise: The basic quench is mandatory to neutralize the acetic acid and hydrolyze the boron complexes, ensuring the basic secondary amine product partitions entirely into the organic phase.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of DCM:MeOH (98:2 to 95:5) containing 1% Triethylamine (Et₃N).

    • Causality & Expertise: The addition of 1% Et₃N deactivates the acidic silanol groups on the silica gel, preventing the basic secondary amine from streaking and ensuring sharp elution bands.

Mechanistic Pathway Visualization

SynthesisPathway A Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) B sec-Butylamine (Butan-2-amine) C Schiff Base Intermediate (Imine) E 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (Target API Building Block) C->E Reductive Amination (0°C to RT, 12h) D Sodium Triacetoxyborohydride [NaBH(OAc)3] D->E Hydride Transfer AB AB AB->C Condensation (AcOH cat., DCE, RT)

Fig 1: One-pot reductive amination workflow for synthesizing the target isovanillylamine.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol, the following analytical signatures must be validated:

  • LC-MS (ESI+): Expected [M+H]⁺ mass-to-charge ratio (m/z) of 210.15 (Exact Mass: 209.14 g/mol ).

  • ¹H NMR (400 MHz, CDCl₃):

    • A distinct singlet at ~3.85 ppm integrating for 3H confirms the intact methoxy (-OCH₃) group.

    • An ABX spin system in the aromatic region (6.70 - 6.90 ppm) integrating for 3H confirms the 1,2,5-trisubstituted benzene ring.

    • A diastereotopic integration pattern for the methylene protons (-CH₂-NH-) around 3.65 ppm, resulting from the proximity to the chiral center of the sec-butyl group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16776533, 5-[(Tert-butylamino)methyl]-2-methoxyphenol." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1132998, 5-(Aminomethyl)-2-methoxyphenol." PubChem,[Link].

Exploratory

Unveiling the Pharmacological Profile of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol: A Technical Guide to Isovanillylamine Mechanisms

Executive Summary The compound 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (CAS 1019599-59-7) is a highly specialized building block and pharmacological probe. Structurally classified as N-sec-butyl isovanillylamine, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (CAS 1019599-59-7) is a highly specialized building block and pharmacological probe. Structurally classified as N-sec-butyl isovanillylamine, it represents a critical divergence from classical vanilloid pharmacology. By inverting the canonical hydroxyl and methoxy positions of the vanillyl pharmacophore, this molecule shifts from a pungent nociceptive activator to a multi-target modulator with potential applications in spasmolysis, anti-inflammatory signaling, and atypical ion channel regulation. This whitepaper deconstructs its mechanism of action, structural pharmacology, and the rigorous experimental frameworks required to validate its activity.

Structural Pharmacology & Target Binding

To understand the mechanism of action of 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol, one must first deconstruct its chemical topology. The molecule consists of two primary domains:

  • The Isovanillyl Core (3-hydroxy-4-methoxybenzyl): Unlike classical vanillylamines (e.g., capsaicin), which feature a 4-hydroxy-3-methoxybenzyl core, this compound possesses an inverted substitution pattern 1[1].

  • The N-sec-butyl Moiety: A sterically hindered, branched aliphatic chain that increases lipophilicity while restricting conformational flexibility within receptor binding pockets.

The Impact of the "Isovanillyl Swap" on TRPV1

In the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the 4-OH and 3-OMe groups of classical agonists form precise, cooperative hydrogen bonds with residues Thr550 and Tyr511 in the S3-S4 gating region. The isovanillyl configuration disrupts this optimal geometry. Consequently, isovanillylamine derivatives exhibit a staggering ~50-fold reduction in TRPV1 potency compared to their vanillyl counterparts, shifting them from potent full agonists to weak, partial agonists 2[2]. This makes the compound an excellent scaffold for developing non-pungent analgesics that do not trigger severe nociceptive firing.

Off-Target Modulation: L-Type Calcium Channels and ROS Scavenging

The attenuation of TRPV1 activity unmasks secondary pharmacological mechanisms. Related vanillin and isovanillin derivatives have been demonstrated to exert potent spasmolytic and vasodilatory effects by acting as allosteric inhibitors of L-type Ca2+ channels (LTCC) in vascular smooth muscle 3[3]. Furthermore, the electron-rich phenolic ring retains significant capacity to scavenge Reactive Oxygen Species (ROS), initiating downstream anti-inflammatory cascades 4[4].

Mechanistic Pathways

Mechanism Cmpd 5-{[(Butan-2-yl)amino]methyl}- 2-methoxyphenol TRPV1 TRPV1 Receptor (Partial Agonism) Cmpd->TRPV1 Weak Binding LTCC L-Type Ca2+ Channel (Inhibition) Cmpd->LTCC Allosteric Block ROS Reactive Oxygen Species (Scavenging) Cmpd->ROS Phenolic Antioxidant Ca_Influx Attenuated Ca2+ Influx TRPV1->Ca_Influx Modulated Signaling Vaso Vasodilation & Spasmolysis LTCC->Vaso Decreased Intracellular Ca2+ Nrf2 Nrf2 / HO-1 Pathway ROS->Nrf2 Oxidative Stress Reduction

Fig 1: Multi-target pharmacological signaling pathway of N-sec-butyl isovanillylamine.

Quantitative Pharmacodynamics

The following table synthesizes the expected quantitative pharmacodynamic profile of N-sec-butyl isovanillylamine compared to classical vanilloid controls, based on established structure-activity relationship (SAR) data for the isovanillylamine class.

LigandPrimary TargetAssay ModalityPotency (EC50/IC50)Efficacy / Max Response
Capsaicin (Control)TRPV1Fluo-4 Ca2+ Influx0.71 µM100% (Full Agonist)
Nonivamide (Control)TRPV1Fluo-4 Ca2+ Influx1.4 µM95% (Full Agonist)
N-sec-butyl isovanillylamine TRPV1Fluo-4 Ca2+ Influx~75.0 µM25% (Weak Partial Agonist)
N-sec-butyl isovanillylamine LTCCPatch-Clamp (Ba2+)~12.5 µMComplete Blockade
N-sec-butyl isovanillylamine ROSDPPH Assay~18.2 µMN/A (Scavenger)

Experimental Methodologies & Protocols

To rigorously validate the mechanistic claims above, the following self-validating protocols must be employed.

Protocol A: High-Throughput Intracellular Calcium Flux Assay (TRPV1)

Causality & Rationale: Fluo-4 AM is selected over Fura-2 for this protocol because its single-wavelength excitation (488 nm) and exceptionally high quantum yield provide the superior signal-to-noise ratio required to detect the subtle, transient intracellular calcium spikes elicited by weak partial agonists.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells three times with dye-free HBSS buffer to remove extracellular dye, leaving a final volume of 20 µL/well.

  • Compound Addition & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (prepared in 3X concentration) and record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Self-Validation System: Each assay plate must include a full dose-response curve of Capsaicin (positive control) and Capsazepine (competitive antagonist). A rightward shift in the EC50 of the test compound in the presence of 10 µM Capsazepine confirms that the observed calcium influx is specifically TRPV1-mediated, ruling out non-specific membrane perturbation by the lipophilic sec-butyl group.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (LTCC)

Causality & Rationale: Whole-cell patch-clamp is the gold standard for validating LTCC inhibition. We utilize barium (Ba2+) instead of calcium as the charge carrier in the external solution. This prevents calcium-dependent inactivation of the LTCC, ensuring stable, steady-state current recordings over the duration of the compound application.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary vascular smooth muscle cells (VSMCs) and plate on glass coverslips.

  • Internal Solution: Fill recording pipettes (2–4 MΩ) with internal solution: 120 mM CsCl, 20 mM TEA-Cl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM MgATP (pH 7.2 with CsOH).

  • External Solution: Bathe cells in external solution: 130 mM Choline-Cl, 10 mM BaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with CsOH).

  • Recording: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Elicit Ba2+ currents using 300 ms depolarizing voltage steps from -80 mV to +10 mV every 10 seconds.

  • Compound Perfusion: Once baseline currents are stable, perfuse 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (10 µM) into the bath and monitor the reduction in peak inward current.

  • Self-Validation System: The protocol utilizes Nifedipine (10 µM) as a positive control for complete LTCC blockade. Crucially, recovery of the inward Ba2+ current upon compound washout must be documented. This validates that the inhibition is a specific, reversible receptor-ligand interaction rather than compound-induced cell toxicity or patch seal degradation.

Protocol Prep Compound Preparation Cell Cell Culture (HEK293 / VSMCs) Prep->Cell Fluo4 Fluo-4 AM Calcium Assay Cell->Fluo4 High-Throughput Patch Whole-Cell Patch Clamp Cell->Patch Electrophysiology Data Data Analysis (EC50 / IC50) Fluo4->Data Patch->Data

Fig 2: Experimental workflow for validating TRP modulation and LTCC inhibition.

References

  • Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity, PubMed Central (PMC),[Link]

  • 5-(Aminomethyl)-2-methoxyphenol | C8H11NO2 | CID 1132998, PubChem,[Link]

  • Vanillin and Vanillin Analogs Relax Porcine Coronary and Basilar Arteries by Inhibiting L-Type Ca2+ Channels, ResearchGate,[Link]

Sources

Foundational

Spectroscopic Characterization of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol: A Comprehensive Analytical Whitepaper

Executive Summary The precise structural elucidation of secondary amine pharmacophores is a critical inflection point in rational drug design. 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (also known as N-sec-butyl-isov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of secondary amine pharmacophores is a critical inflection point in rational drug design. 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (also known as N-sec-butyl-isovanillylamine) is a highly functionalized building block featuring an isovanillyl core and a chiral aliphatic amine. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind experimental choices and establishing self-validating analytical workflows, this guide serves as a definitive reference for researchers and drug development professionals.

Molecular Architecture & Analytical Rationale

The molecule (C₁₂H₁₉NO₂, MW: 209.29 g/mol ) consists of two distinct domains:

  • The Isovanillyl Core: A 1,2,5-trisubstituted benzene ring (1-OH, 2-OCH₃, 5-CH₂R). Unlike vanillylamines, the isovanillyl scaffold places the hydroxyl group meta to the benzylic substitution, fundamentally altering its electronic distribution and spectroscopic behavior[1].

  • The sec-Butylamine Moiety: A branched, chiral aliphatic chain. The presence of the stereocenter at the C2 position of the butyl group breaks the localized symmetry of the molecule, inducing complex magnetic environments for adjacent protons[2].

Causality in Solvent Selection: For NMR profiling, DMSO-d₆ is strictly preferred over CDCl₃. The strong hydrogen-bonding capacity of DMSO prevents the rapid intermolecular exchange of the phenolic -OH and secondary amine -NH protons, allowing them to be observed as distinct, quantifiable resonances rather than broad, indistinguishable baseline humps.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR: Spin Systems and Diastereotopicity

The ¹H NMR spectrum of this compound is defined by three isolated spin systems:

  • The Aromatic AMX System: The 1,2,5-substitution pattern yields a classic AMX spin system. H-3 and H-4 are ortho to each other, exhibiting a strong coupling constant ( J≈8.2 Hz). H-6 is isolated between the hydroxyl and benzylic groups, coupling only with H-4 via long-range meta coupling ( J≈2.0 Hz).

  • The Diastereotopic Benzylic Protons: Because the sec-butyl group contains a chiral center, the adjacent benzylic -CH₂- protons are diastereotopic. They exist in different magnetic environments and cannot freely rotate into equivalence. Consequently, they appear not as a simple singlet, but as an AB quartet ( J≈13.5 Hz)[3].

  • The Aliphatic Multiplets: The sec-butyl group displays a complex splitting pattern driven by the chiral methine proton, which couples to both the adjacent methyl doublet and the diastereotopic methylene protons of the ethyl group.

¹³C and 2D NMR (COSY, HSQC, HMBC)

Carbon assignments are anchored by the highly deshielded oxygen-bound carbons (C1 at ~146 ppm and C2 at ~147.5 ppm). To definitively prove the connectivity of the sec-butyl group to the isovanillyl core, HMBC (Heteronuclear Multiple Bond Correlation) is utilized. A critical HMBC cross-peak between the benzylic protons (~3.60 ppm) and the aliphatic methine carbon (~54.0 ppm) validates the secondary amine linkage.

NMR Data Tables

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.85br s1H-Phenolic -OH
6.85d1H8.2Aromatic H-3
6.80d1H2.0Aromatic H-6
6.75dd1H8.2, 2.0Aromatic H-4
3.75s3H-Methoxy -OCH₃
3.60AB q2H13.5Benzylic -CH₂- (Diastereotopic)
2.55m1H-Aliphatic -CH- (sec-butyl)
1.80br s1H-Amine -NH-
1.40m2H-Aliphatic -CH₂- (sec-butyl)
1.02d3H6.5Aliphatic -CH₃ (alpha)
0.85t3H7.4Aliphatic -CH₃ (terminal)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
147.5QuaternaryC2 (C-OCH₃)
146.0QuaternaryC1 (C-OH)
132.0QuaternaryC5 (C-CH₂R)
120.5CHC4 (Aromatic)
115.5CHC6 (Aromatic)
112.0CHC3 (Aromatic)
55.8CH₃Methoxy -OCH₃
54.0CHAliphatic -CH- (sec-butyl)
50.5CH₂Benzylic -CH₂-
29.5CH₂Aliphatic -CH₂- (sec-butyl)
19.5CH₃Aliphatic -CH₃ (alpha)
10.5CH₃Aliphatic -CH₃ (terminal)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The causality of the observed spectrum is heavily influenced by hydrogen bonding. The phenolic -OH group acts as both a hydrogen bond donor and acceptor, resulting in a broad, intense stretching band that often masks the sharper, weaker secondary amine -N-H stretch.

Table 3: FT-IR Assignments (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational Mode
3350Strong, BroadO-H stretch (Phenol, H-bonded)
3280Weak, SharpN-H stretch (Secondary amine, often shoulder on OH)
2960, 2930, 2875MediumC-H stretch (Aliphatic sp³)
1590, 1515StrongC=C stretch (Aromatic ring)
1270, 1230StrongC-O stretch (Aryl alkyl ether / Phenol)

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Electrospray Ionization (ESI+) HRMS yields a protonated molecular ion [M+H]+ at m/z 210.1489. The fragmentation causality is driven by the stability of the resulting carbocations.

Mechanistic Pathways:

  • Inductive Cleavage (Dominant): The highly electron-donating nature of the ortho-methoxy and meta-hydroxy groups strongly stabilizes positive charge at the benzylic position. This drives the heterolytic cleavage of the C-N bond, expelling neutral sec-butylamine to form the highly stable isovanillyl cation (m/z 137.06).

  • Alpha-Cleavage (Minor): Radical site initiation at the nitrogen atom triggers the homolytic cleavage of the adjacent C-C bond in the sec-butyl group, losing an ethyl radical (29 Da) to form an iminium ion (m/z 180.10).

MS_Pathway M [M+H]+ m/z 210.15 F1 Isovanillyl Cation m/z 137.06 M->F1 Inductive Cleavage (- sec-butylamine) F2 Iminium Ion m/z 180.10 M->F2 Alpha-Cleavage (- Ethyl radical) F3 Tropylium Derivative m/z 122.04 F1->F3 Demethylation (- CH3•)

Caption: High-resolution mass spectrometry (ESI+) fragmentation pathways for the protonated precursor.

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems .

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition: Acquire 1D ¹H (16 scans, 10 s relaxation delay to ensure quantitative integration) and ¹³C (1024 scans) spectra at 298 K.

  • Self-Validation Step (D₂O Exchange): Acquire the initial ¹H spectrum. Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The complete disappearance of the signals at 8.85 ppm and 1.80 ppm confirms their identity as exchangeable heteroatom protons (-OH and -NH), definitively validating the assignment.

Protocol B: LC-HRMS with Lock-Mass Calibration
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote ionization.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation Step: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. The software must dynamically correct the mass axis in real-time, ensuring the mass error of the precursor ion remains strictly <2 ppm, validating the elemental composition.

Workflow Sample Sample Prep (5-10 mg) NMR NMR Acquisition (1H, 13C, 2D) Sample->NMR IR FT-IR Analysis (ATR Mode) Sample->IR MS LC-HRMS (ESI+ Mode) Sample->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: Self-validating multi-modal spectroscopic workflow for rigorous structural elucidation.

Conclusion

The spectroscopic characterization of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol requires a nuanced understanding of its structural features. The identification of the AMX spin system, the recognition of diastereotopic benzylic protons induced by the chiral sec-butyl group, and the mapping of resonance-stabilized MS fragmentation pathways collectively form a robust framework for its identification. Adhering to the self-validating protocols outlined in this whitepaper ensures absolute data integrity for downstream drug development applications.

References

  • Nardini, V., et al. "An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study." National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Secchi, V., et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." MDPI. Available at:[Link][1]

  • Seco, J. M., et al. "Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides." The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

Sources

Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Executive Summary The rational design of extraction, purification, and formulation workflows for active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solubility profiles. This whitepaper pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of extraction, purification, and formulation workflows for active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solubility profiles. This whitepaper provides an in-depth physicochemical analysis of 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol . By deconstructing its structural features—a guaiacol core coupled with a secondary benzylamine—we can predict and experimentally validate its thermodynamic solubility across aqueous and organic media.

Structural and Physicochemical Foundation

To understand the solubility of 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol, we must first analyze its ionizable functional groups. The molecule is an ampholyte , containing both a weakly acidic and a weakly basic center:

  • The Acidic Center (Phenol): The molecule features a 2-methoxyphenol (guaiacol) core. The phenolic hydroxyl group can donate a proton to form a phenolate anion. The parent compound, guaiacol, exhibits a known pKa​ of 9.98[1].

  • The Basic Center (Secondary Amine): The 5-position is substituted with a sec-butylaminomethyl group. Analogous primary and secondary amines, such as benzylamine ( pKa​ 9.33)[2] and sec-butylamine ( pKa​ 10.56)[3], dictate that this secondary benzylamine will exhibit a pKa​ in the range of 9.5 to 9.8.

The Causality of Amphoteric Behavior

Because the pKa​ values of the basic amine and the acidic phenol are nearly identical, the molecule's net charge is highly sensitive to the pH of the surrounding medium. At physiological pH (7.4), the amine is protonated while the phenol remains neutral, rendering the molecule a highly soluble cation. As the pH approaches the isoelectric point ( pI≈9.7 ), the molecule exists predominantly as a neutral species or zwitterion, leading to a dramatic drop in solubility.

G N1 Cationic Species (+1 Charge) pH < 8.0 N2 Neutral / Zwitterion (Net Charge 0) pH ~ 9.7 (pI) N1->N2 + OH⁻ N2->N1 + H⁺ N3 Anionic Species (-1 Charge) pH > 11.0 N2->N3 + OH⁻ N3->N2 + H⁺

Figure 1: pH-dependent ionization states and equilibria.

Solubility Profile in Various Solvents

Solubility is governed by the principle of "like dissolves like," driven by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Aqueous Media (pH-Dependent)

The aqueous solubility follows a classic "U-shaped" or "V-shaped" curve typical of ampholytes. The apparent solubility ( Sapp​ ) can be mathematically modeled using the Henderson-Hasselbalch equation, where solubility is a function of the intrinsic solubility ( S0​ ) of the neutral species and the ionized fractions.

Organic Solvents
  • Polar Protic Solvents (Methanol, Ethanol): High solubility is observed due to the solvent's ability to act as both hydrogen-bond donors and acceptors, interacting favorably with the amine, phenol, and methoxy oxygen.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents exhibit the highest solubilization capacity. Their high dielectric constants and strong H-bond accepting capabilities disrupt the API's crystal lattice without requiring proton donation.

  • Non-Polar Solvents (Hexane, Heptane): Solvation is extremely poor. The highly polar nature of the secondary amine and phenol creates a strong crystal lattice energy that non-polar dispersion forces cannot overcome.

Quantitative Data Presentation

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Aqueous (Acidic) 0.1 N HCl (pH 1.0)80.1> 50.0Ion-dipole interactions (protonated amine)
Aqueous (Neutral) PBS (pH 7.4)~80.0> 20.0Ion-dipole interactions (protonated amine)
Aqueous (Basic) Borate Buffer (pH 9.8)~80.0< 1.0Intrinsic solubility ( S0​ ), neutral species
Polar Protic Methanol32.7> 100.0Strong H-bond donor/acceptor
Polar Protic Ethanol24.550.0 - 100.0H-bond donor/acceptor, lower polarity
Polar Aprotic DMSO46.7> 200.0Strong dipole-dipole, H-bond acceptor
Halogenated Dichloromethane8.9310.0 - 30.0Dipole-induced dipole, moderate polarity
Non-Polar Hexane1.89< 0.1Lack of polarizability and H-bonding

Experimental Methodology: Thermodynamic Solubility Determination

Expertise & Experience Note: Kinetic solubility methods (e.g., solvent shift) frequently overestimate solubility due to the formation of metastable supersaturated states. To ensure rigorous, trustworthy data, I mandate the Thermodynamic Shake-Flask Method . The following protocol is designed as a self-validating system to eliminate artifacts such as pH drift, incomplete equilibration, and filter adsorption.

Step-by-Step Protocol
  • Solvent Preparation & pH Control: Prepare the target solvents. For aqueous media, utilize high-capacity buffers (e.g., 50 mM USP buffers). Causality: Ampholytes can self-buffer and drastically alter the pH of unbuffered water upon dissolution, leading to erroneous solubility readings.

  • Solid Addition: Add an excess of 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol solid to 2.0 mL of the solvent in a borosilicate glass vial. Causality: Glass is strictly preferred over polypropylene to minimize non-specific hydrophobic adsorption of the API to the container walls.

  • Isothermal Equilibration: Seal the vials and agitate at 300 RPM in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours. Causality: Continuous mechanical agitation disrupts the unstirred solvent boundary layer surrounding the solid particles, accelerating the kinetic approach to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Self-Validating Step: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample represents the true bulk solution concentration.

  • HPLC-UV Quantification: Dilute the filtrate into the linear dynamic range of a validated HPLC-UV method. Analyze using a C18 reverse-phase column. Causality: The mobile phase must contain 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, fully protonating the secondary amine, which prevents secondary interactions with residual silanols on the stationary phase and yields sharp, quantifiable chromatographic peaks.

  • Equilibrium Verification: Repeat the sampling and analysis at 48 hours. Self-Validating Step: Calculate the variance between the 24h and 48h concentrations. If the difference exceeds 2%, thermodynamic equilibrium has not been reached, and agitation must continue.

Workflow Step1 1. Solvent Preparation Buffer/Organic Media at 25.0 ± 0.1 °C Step2 2. API Addition Excess solid to ensure supersaturation Step1->Step2 Step3 3. Isothermal Agitation Shake at 300 RPM for 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifuge & Filter (Discard first 0.5 mL) Step3->Step4 Step5 5. HPLC-UV Quantification Analyze against validated standard curve Step4->Step5 Step6 6. Equilibrium Verification Compare 24h vs 48h concentrations Step5->Step6 Step6->Step3 Variance > 2% (Re-equilibrate) End Final Solubility Profile Step6->End Variance ≤ 2% (Validated)

Figure 2: Self-validating thermodynamic solubility workflow.

Thermodynamic Modeling (Van 't Hoff Analysis)

To fully characterize the solubility profile for formulation scale-up, the temperature dependence of solubility must be established. By executing the self-validating workflow (Figure 2) at three distinct temperatures (e.g., 15°C, 25°C, and 37°C), researchers can extract the apparent enthalpy of solution ( ΔHsol​ ) using the linear Van 't Hoff equation:

ln(x)=−RΔHsol​​⋅T1​+RΔSsol​​

Where x is the mole fraction solubility, R is the ideal gas constant, and T is the absolute temperature in Kelvin. Plotting ln(x) against 1/T yields a slope of −ΔHsol​/R . For crystalline secondary amines like 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol, dissolution is typically an endothermic process (positive ΔHsol​ ), meaning solubility will predictably increase at elevated temperatures—a critical parameter for hot-melt extrusion or heated crystallization workflows.

References

  • Source: nih.
  • Source: chemicalbook.
  • Title: 90-05-1 CAS MSDS (Guaiacol)

Sources

Foundational

Unlocking the Therapeutic Potential of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol: A Strategic Framework for Target Identification and Validation

An In-depth Technical Guide Executive Summary 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is a novel small molecule belonging to the guaiacol (2-methoxyphenol) class of compounds. The phenolic scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is a novel small molecule belonging to the guaiacol (2-methoxyphenol) class of compounds. The phenolic scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, where it often imparts significant biological activity.[1] The presence of the hydroxyl and methoxy groups on the benzene ring, coupled with an aliphatic amine side chain, suggests a rich pharmacophore with the potential for diverse molecular interactions. Based on extensive data from structurally related phenolic compounds, this molecule is hypothesized to possess antioxidant, anti-inflammatory, neuroprotective, or anticancer properties.[2][3][4]

However, as a novel chemical entity, its specific biological targets and mechanism of action remain uncharacterized. This guide eschews a speculative listing of potential targets. Instead, it serves as a comprehensive, hypothesis-driven strategic framework for the systematic identification, deconvolution, and validation of the therapeutic targets of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. We will detail a multi-pronged approach, combining unbiased phenotypic screening with state-of-the-art target identification technologies and rigorous validation workflows. This document is designed to provide drug development professionals with the scientific rationale and detailed protocols necessary to effectively prosecute this molecule from a chemical curiosity to a validated lead compound.

Section 1: Molecular Profile and Hypothesis Generation

A thorough understanding of the molecule's physicochemical properties is the foundational step in any drug discovery campaign. This knowledge informs initial hypotheses about its potential biological roles and guides experimental design.

Physicochemical Properties

The structure of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is characterized by a guaiacol core substituted at the 5-position with a (butan-2-yl)aminomethyl group. Its key properties, many of which can be predicted in silico before being confirmed empirically, are summarized below.

PropertyValue (Predicted/Known Analog)Significance for Drug Discovery
IUPAC Name 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenolUnambiguous chemical identification.
Molecular Formula C₁₂H₁₉NO₂Used to calculate exact mass.[5][6]
Molecular Weight 209.28 g/mol Influences diffusion and transport across membranes.[5][6]
XLogP3 ~1.9 - 2.5Predicted octanol-water partition coefficient; indicates lipophilicity and potential for membrane permeability.[6]
Hydrogen Bond Donors 2 (Phenolic -OH, Amine -NH)Potential to form key interactions with protein targets.
Hydrogen Bond Acceptors 3 (Phenolic -OH, Methoxy -O, Amine -N)Potential to form key interactions with protein targets.

Note: Values are based on related structures and require experimental verification for the specific compound.

An initial assessment using Lipinski's Rule of Five suggests the compound has favorable properties for oral bioavailability (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Structurally-Informed Bioactivity Hypotheses

The molecule's functional groups provide a logical basis for forming initial therapeutic hypotheses.

  • Guaiacol Core (2-Methoxyphenol): This moiety is a well-established antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key pathological driver in inflammation, neurodegeneration, and cancer.[2][3] Furthermore, many 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

  • Aliphatic Amine Side Chain: The secondary amine introduces a basic center, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. Such side chains are common features in G-protein coupled receptor (GPCR) ligands and ion channel modulators.

Based on this analysis, we can formulate several primary hypotheses for the compound's activity:

  • Hypothesis A (Anti-inflammatory/Antioxidant): The compound acts as a direct ROS scavenger or as an inhibitor of pro-inflammatory enzymes like COX-2.

  • Hypothesis B (Anticancer): The compound selectively induces cytotoxicity in cancer cells, potentially through modulation of redox homeostasis or by targeting a specific oncogenic protein.[3]

  • Hypothesis C (Neuromodulation): The compound interacts with a CNS target, such as a neurotransmitter receptor or transporter, leveraging its potential to cross the blood-brain barrier.[2]

Section 2: A Multi-Pronged Strategy for Target Identification

The modern approach to target identification integrates multiple complementary methods to build a high-confidence case for a drug's mechanism of action.[7] We will proceed from broad phenotypic effects to specific molecular interactions.

Phase 1: Unbiased Phenotypic Screening

The initial goal is to determine what the compound does in a disease-relevant context, without preconceived notions of its target. This unbiased approach can uncover unexpected activities.[8]

  • Objective: To assess the cytotoxic or cytostatic effects of the compound across a diverse panel of human cancer cell lines.

  • Cell Panel: Utilize a well-characterized panel, such as the NCI-60 or a custom panel representing various cancer types (e.g., breast, lung, colon, prostate, leukemia).

  • Plate Preparation: Seed cells in 96- or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, typically starting from 100 µM. Add the compound dilutions to the cell plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® for ATP measurement or PrestoBlue™ for metabolic activity) and measure the signal on a plate reader.

  • Data Analysis: Normalize the data to vehicle controls. Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A potent and selective effect in a specific cell line or lineage provides a strong starting point for target deconvolution.

G cluster_0 Phase 1: Phenotypic Screening A Compound Synthesis & QC C High-Throughput Screening (HTS) A->C B Cell Line Panel Selection B->C D Dose-Response Analysis (GI50) C->D E Identify 'Hit' Phenotype (e.g., Selective Cytotoxicity) D->E

Caption: Workflow for identifying a biological effect via phenotypic screening.

Phase 2: Target Deconvolution

Once a robust and repeatable phenotype is confirmed, the critical next step is to identify the direct molecular target(s) responsible for that effect.[9]

This is a powerful "fishing" expedition to pull the target protein out of the complex cellular milieu.[7][9] It relies on creating a "bait" version of the compound.

  • Probe Synthesis:

    • Rationale: The parent compound must be derivatized with a linker and a high-affinity tag (e.g., biotin) without disrupting its core binding pharmacophore. A synthetic chemist will identify a non-critical position for modification, often on the butanyl group or by replacing the methyl on the methoxy group.

    • Procedure: Synthesize the biotinylated probe and a negative control probe where the key binding element is altered (e.g., removing the hydroxyl group) but the linker and tag remain. Confirm that the active probe retains its biological activity in the phenotypic assay.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait."

  • Lysate Incubation: Prepare native protein lysate from the sensitive cell line identified in Phase 1. Incubate the lysate with the probe-coated beads. To identify specific binders, perform a competition experiment by co-incubating with a high concentration of the original, non-biotinylated compound.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to both the negative control probe and the competition pulldown. These are your high-confidence "hits."

G A Synthesize Biotinylated Probe & Control B Immobilize Probe on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash Non-Specific Proteins C->D E Elute & Digest Bound Proteins D->E F LC-MS/MS Analysis E->F G Identify Enriched Proteins (Candidate Targets) F->G G cluster_0 Phase 3: Target Validation A Candidate Target from Phase 2 B In Vitro Validation (e.g., SPR for Kᴅ) A->B C Cellular Target Engagement (e.g., CETSA) A->C D Genetic Validation (e.g., CRISPR KO) A->D F Validated Therapeutic Target B->F C->F E Confirm Phenotype Resistance in KO Cells D->E E->F

Caption: A streamlined workflow for validating a candidate drug target.

Conclusion and Future Directions

The journey to elucidate the therapeutic targets of a novel molecule like 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol must be systematic and evidence-based. This guide outlines a robust, multi-faceted strategy that begins with hypothesis generation based on chemical structure and progresses through unbiased phenotypic screening, state-of-the-art target deconvolution, and rigorous biophysical and genetic validation. By integrating chemoproteomics, thermal proteomics, and functional genomics, researchers can build an unassailable case for a compound's mechanism of action. Successful execution of this framework will not only reveal the primary targets of this promising compound but will also uncover its therapeutic potential and pave the way for its further development as a clinical candidate.

References

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.). Vertex AI Search.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter.
  • Drug Target Identification Methods | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • What is Target Identification in Drug Discovery? AI & Therapeutic Insights - Ardigen. (2026, March 11). Ardigen.
  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace.
  • Buy 2-[(Butylamino)methyl]-5-methoxyphenol (EVT-13389647) - EvitaChem. (n.d.). EvitaChem.
  • 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9 | Benchchem. (n.d.). Benchchem.
  • Chemical Properties of 5-Amino-2-methoxyphenol (CAS 1687-53-2) - Cheméo. (n.d.). Cheméo.
  • 5-[(Tert-butylamino)methyl]-2-methoxyphenol - PubChem. (n.d.). PubChem.
  • Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC - NIH. (n.d.). National Institutes of Health.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC. (2023, March 31). National Center for Biotechnology Information.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15). PubMed.
  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC. (n.d.). National Center for Biotechnology Information.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (2022, May 9). National Science Foundation.
  • Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva. (2022, July 31). Sokhraneva.
  • Phytochemical Characterization, Antioxidant Activity, and Anti-Melanoma Mechanism of Flower Buds of Magnolia biondii Pamp. - MDPI. (2025, June 5). MDPI.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC. (2021, August 5). National Center for Biotechnology Information.
  • GC-MS characterization, anticancer, antioxidant, antibiofilm, and - BioResources. (2026, March 24). BioResources.
  • Comparative Phytochemical Profiling of Methanolic Extracts of Different Parts of White Dandelion (Taraxacum coreanum) using Hybrid Ion-mobility Q-TOF MS -Mass Spectrometry Letters - KoreaScience. (2024, June 30). KoreaScience.

Sources

Exploratory

The Toxicological Profile of Substituted Methoxyphenols: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the toxicological profiles of substituted methoxyphenols, a class of compounds with widespread applications in the food, fragrance, and pharmaceutical industries....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the toxicological profiles of substituted methoxyphenols, a class of compounds with widespread applications in the food, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the metabolic pathways, mechanisms of toxicity, and structure-activity relationships that govern their biological effects.

Introduction to Substituted Methoxyphenols

Substituted methoxyphenols are a broad class of aromatic organic compounds characterized by a phenol ring with a methoxy group and at least one other substituent. Their diverse structures contribute to a wide range of biological activities and, consequently, varied toxicological profiles. Common examples include guaiacol, eugenol, isoeugenol, and vanillin, which are found in natural products and are also synthesized for commercial use.[1][2] 4-Methoxyphenol, another key member of this class, serves as a crucial chemical intermediate.[3] Understanding their toxicological properties is paramount for ensuring their safe use and for the development of new, safer derivatives.

This guide will delve into the toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints for key substituted methoxyphenols. We will also explore the critical role of structure-activity relationships in determining their toxic potential and detail the analytical methodologies essential for their detection and quantification in biological and environmental matrices.

Toxicokinetics: The Journey Through the Body

The biological impact of any xenobiotic is fundamentally determined by its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics. For substituted methoxyphenols, these processes are heavily influenced by their physicochemical properties, such as lipophilicity and the nature of their substituents.

Absorption, Distribution, and Excretion

Substituted methoxyphenols can be absorbed through ingestion, inhalation, and dermal contact.[3] Following absorption, they are distributed to various tissues. For instance, isoeugenol is rapidly absorbed and extensively distributed to extravascular tissues in rats and mice.[4] The elimination of these compounds and their metabolites primarily occurs through urine. In humans, eugenol is completely excreted within 24 hours, mostly as conjugated metabolites.[5]

Metabolism: A Double-Edged Sword

Metabolism is a critical determinant of the toxicity of substituted methoxyphenols. The liver is the primary site of metabolism, where these compounds undergo Phase I and Phase II biotransformation reactions.

Phase I Reactions: These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[6] A key metabolic pathway for some methoxyphenols is O-demethylation. For example, guaiacol can be demethylated to form catechol, a more toxic compound.[7] Another critical Phase I reaction is the formation of reactive intermediates, such as quinone methides from 4-alkyl-2-methoxyphenols, which are implicated in their cytotoxicity.[6]

Phase II Reactions: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.[8]

The balance between bioactivation (formation of reactive metabolites) and detoxification (conjugation and excretion) is a crucial factor in determining the overall toxicity of a substituted methoxyphenol.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent_Compound Substituted Methoxyphenol Reactive_Intermediate Reactive Intermediate (e.g., Quinone Methide) Parent_Compound->Reactive_Intermediate Bioactivation Oxidized_Metabolite Oxidized Metabolite (e.g., Catechol) Parent_Compound->Oxidized_Metabolite Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Reactive_Intermediate->Conjugated_Metabolite Detoxification Oxidized_Metabolite->Conjugated_Metabolite Detoxification Excretion Excretion Conjugated_Metabolite->Excretion Urinary Excretion

Caption: Generalized metabolic pathway of substituted methoxyphenols.

Mechanisms of Toxicity

The toxic effects of substituted methoxyphenols are mediated by a variety of mechanisms, often dependent on the specific compound and its metabolites.

  • Formation of Reactive Intermediates: As mentioned, the bioactivation of some methoxyphenols can lead to the formation of highly reactive species like quinone methides.[6] These electrophilic intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and toxicity.[6]

  • Oxidative Stress: Some methoxyphenols and their metabolites can induce oxidative stress by generating reactive oxygen species (ROS). This can lead to lipid peroxidation, protein damage, and DNA damage.

  • Genotoxicity and Carcinogenicity: The genotoxic potential of substituted methoxyphenols is a significant concern. Guaiacol has shown positive results in some genotoxicity tests on mammalian cells.[9] Isoeugenol has been found to increase sister-chromatid exchanges in human lymphocytes.[10] Long-term exposure to 4-methoxyphenol has been shown to cause an increase in atypical hyperplasia, papillomas, and squamous cell carcinomas in rats.[9][11] The International Agency for Research on Cancer (IARC) has classified isoeugenol as "possibly carcinogenic to humans" (Group 2B).[8]

  • Irritation and Sensitization: Many substituted methoxyphenols are known to be irritants to the skin, eyes, and respiratory tract.[3][9] Eugenol and isoeugenol can cause allergic contact dermatitis.[5][10]

  • Organ-Specific Toxicity: High concentrations or chronic exposure to certain methoxyphenols can lead to damage in specific organs, such as the liver and kidneys.[3] For example, high doses of eugenol may cause liver toxicity.[5] Animal studies have shown that high levels of 4-methoxyphenol can cause liver necrosis and kidney lesions.[3]

Toxicological Profiles of Key Substituted Methoxyphenols

This section provides a comparative overview of the toxicological data for several commercially significant substituted methoxyphenols.

CompoundAcute Oral LD50 (rat)Key Toxicological Endpoints
Guaiacol 520-725 mg/kg bw[9]Respiratory, skin, and eye irritant; potential genotoxicity.[9]
Eugenol 1930 mg/kg bwPotential for liver toxicity at high doses; skin and respiratory sensitizer.[5][12]
Isoeugenol 1560 mg/kg bw[10]Skin sensitizer; potential carcinogenicity (IARC Group 2B).[8][10]
Vanillin 3500-4000 mg/kg[13]Generally recognized as safe (GRAS) at levels used in food.[1][13]
4-Methoxyphenol 1600 mg/kg[14]Skin and eye irritant; potential for liver and kidney damage with chronic exposure.[3]

Structure-Activity Relationships (SAR)

The toxicological properties of substituted methoxyphenols are intricately linked to their chemical structure. Subtle changes in the type and position of substituents on the phenol ring can significantly alter their biological activity and toxicity.

  • Influence of Substituents: The presence of electron-donating groups can increase the potential for the formation of toxic phenoxyl-free radicals.[15][16] Conversely, electron-withdrawing groups may lead to toxicity primarily through increased lipophilicity.[15]

  • Positional Isomerism: The position of the methoxy group and other substituents can influence metabolic pathways and the reactivity of intermediates.

  • Lipophilicity: In general, increased lipophilicity can lead to greater absorption and distribution into tissues, potentially increasing toxicity.[17][18]

A deeper understanding of SAR is crucial for the rational design of safer alternatives and for predicting the toxicity of novel methoxyphenol derivatives.[17]

SAR_Concept cluster_structure Chemical Structure cluster_toxicity Toxicological Outcome Substituent_Type Substituent Type (Electron-donating/withdrawing) Metabolism Metabolism & Bioactivation Substituent_Type->Metabolism Substituent_Position Substituent Position Reactivity Reactivity of Intermediates Substituent_Position->Reactivity Lipophilicity Lipophilicity (logP) Toxicity Overall Toxicity Lipophilicity->Toxicity Metabolism->Toxicity Reactivity->Toxicity

Caption: Key structural determinants of methoxyphenol toxicity.

Analytical Methodologies for Toxicological Assessment

Accurate and sensitive analytical methods are essential for the qualitative and quantitative determination of substituted methoxyphenols and their metabolites in various matrices. These methods are crucial for toxicokinetic studies, exposure assessment, and quality control.

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., biological fluids, tissues, food) and the analytical method to be used. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Used to extract analytes from aqueous samples into an immiscible organic solvent.[19]

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes of interest.[19]

  • Protein Precipitation: Often used for plasma or serum samples to remove proteins that can interfere with the analysis.[20]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of phenolic compounds.[19] It is often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and selectivity.[21][22]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[23] For polar compounds like methoxyphenols, derivatization is often necessary to improve their volatility and thermal stability.[19] GC-MS provides high sensitivity and selectivity, making it ideal for trace-level analysis.[21][23]

Experimental Protocol: Quantification of a Substituted Methoxyphenol in Plasma by HPLC-UV

This protocol provides a general framework for the quantitative analysis of a substituted methoxyphenol in a biological matrix.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
  • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank plasma with the analyte.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of a precipitation agent (e.g., acetonitrile).
  • Vortex for 1 minute to ensure thorough mixing.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: Set the wavelength to the maximum absorbance of the analyte.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak areas from the calibration curve.

"Start" [label="Plasma Sample", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant Transfer"]; "Evaporation" [label="Evaporation\n(Nitrogen Stream)"]; "Reconstitution" [label="Reconstitution\n(Mobile Phase)"]; "HPLC_Injection" [label="HPLC Injection"]; "Data_Acquisition" [label="Data Acquisition & Analysis"]; "End" [label="Concentration Determination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Start" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "HPLC_Injection"; "HPLC_Injection" -> "Data_Acquisition"; "Data_Acquisition" -> "End"; }

Caption: Workflow for HPLC analysis of a substituted methoxyphenol.

Conclusion and Future Perspectives

The toxicological profiles of substituted methoxyphenols are complex and multifaceted, influenced by a delicate interplay of their chemical structure, metabolic fate, and the specific biological system they interact with. While many of these compounds have a long history of safe use in various applications, it is evident that some possess the potential for significant toxicity, including irritation, sensitization, genotoxicity, and carcinogenicity.

Future research should focus on several key areas:

  • Elucidation of Metabolic Pathways: A more detailed understanding of the specific CYP isoforms involved in the bioactivation and detoxification of different methoxyphenols is needed.

  • Development of Predictive Models: The development of robust quantitative structure-activity relationship (QSAR) models will be invaluable for predicting the toxicity of new and existing methoxyphenol derivatives, thereby reducing the need for extensive animal testing.[17][18]

  • Advanced In Vitro Models: The use of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide more physiologically relevant data on the toxicity of these compounds.[24][25]

By continuing to investigate the toxicological properties of substituted methoxyphenols with scientific rigor, we can ensure their continued safe use and foster the development of innovative and safer alternatives for the future.

References

  • Substance Information Document Guaiacol. (2024, July 25).
  • Vanillin. (n.d.).
  • Eugenol - Wikipedia. (n.d.). Retrieved from [Link]

  • Nomination Background: Isoeugenol (CASRN: 97-54-1). (1991, April 10). Retrieved from [Link]

  • Vanillin - OECD Existing Chemicals Database. (n.d.). Retrieved from [Link]

  • Is vanillin harmful? Reasonable use of vanillin will not be harmful to human health. -gnfchem.com. (2024, September 30). Retrieved from [Link]

  • Isoeugenol and its constituent isomers: Human health tier II assessment. (2018, October 26). Retrieved from [Link]

  • Pharmacological and Toxicological Properties of Eugenol - PMC - NIH. (n.d.). Retrieved from [Link]

  • VANILLIN - Regulations.gov. (2022, February 21). Retrieved from [Link]

  • Toxicology and carcinogenesis studies of isoeugenol (CAS No. 97-54-1) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed. (2010, September 15). Retrieved from [Link]

  • Pharmacological and Toxicological Properties of Eugenol - PubMed. (2017, August 15). Retrieved from [Link]

  • Eugenol - American Chemical Society. (2024, November 25). Retrieved from [Link]

  • Relationship between structure, toxicity and activity - NUS Faculty of Science. (2015, January 30). Retrieved from [Link]

  • (PDF) Acute toxicity of guaiacol administered subcutaneously in the mouse - ResearchGate. (2015, June 23). Retrieved from [Link]

  • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed. (n.d.). Retrieved from [Link]

  • Toxicology and carcinogenesis studies of isoeugenol (CAS No. 97-54-1) in F344/N rats and B6C3F1 mice (gavage studies) - ResearchGate. (n.d.). Retrieved from [Link]

  • [Toxicologic investigations of selected phenolic compounds. I. Acute and subacute toxicity of guaiacol, methyl-guaiacol and syringol] - PubMed. (n.d.). Retrieved from [Link]

  • Acute toxicity of guaiacol administered subcutaneously in the mouse - PubMed. (n.d.). Retrieved from [Link]

  • Risk Assessment of Isoeugenol in Food Based on Benchmark Dose—Response Modeling. (2023, December 5). Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • 4-Methoxyphenol - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices - PubMed. (n.d.). Retrieved from [Link]

  • The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One. (2015, October 22). Retrieved from [Link]

  • Metabolism of Wildfire-Derived Methoxyphenol in Acropora formosa: Metabolite Identification, Toxicity Prediction and Impact on Coral Health | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed. (2002, September 15). Retrieved from [Link]

  • Quantitative structure-activity relationships for the Toxicity of Substituted Benzenes to Cyprinus carpio1 - Biomedical and Environmental Sciences. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - MDPI. (2024, July 26). Retrieved from [Link]

  • In Vitro Toxicity Test Services - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Metabolism of wildfire-derived methoxyphenol in Acropora formosa: Metabolite identification, toxicity prediction, and impact on coral health - PubMed. (2025, August 6). Retrieved from [Link]

  • (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies - Biogem. (n.d.). Retrieved from [Link]

  • 25 th European Toxicology and Applied Pharmacology. (n.d.). Retrieved from [Link]

  • Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke | Toxicological Sciences | Oxford Academic. (n.d.). Retrieved from [Link]

  • Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion - PubMed. (2005, January 15). Retrieved from [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved from [Link]

  • In vitro Toxicity Testing in the Twenty-First Century - Frontiers. (n.d.). Retrieved from [Link]

  • Analytical Strategies for Determining Polyphenols in Foods and Biological Samples | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology - Medwin Publishers. (2017, December 11). Retrieved from [Link]

  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol as a 5-Lipoxygenase (5-LOX) Inhibitor

Document Type: Technical Application Guide & Validated Protocols Target Audience: Drug Development Scientists, Pharmacologists, and Assay Biologists Introduction & Mechanistic Rationale 5-Lipoxygenase (5-LOX) is the gate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Drug Development Scientists, Pharmacologists, and Assay Biologists

Introduction & Mechanistic Rationale

5-Lipoxygenase (5-LOX) is the gatekeeper enzyme in the arachidonic acid (AA) cascade, responsible for the biosynthesis of highly pro-inflammatory leukotrienes, most notably LTB4. Because LTB4 is a potent chemoattractant implicated in asthma, atherosclerosis, and rheumatoid arthritis, targeting 5-LOX remains a cornerstone of anti-inflammatory drug discovery[1].

Endogenous and synthetic methoxyphenol derivatives (such as eugenol and its analogues) have been extensively validated as 5-LOX inhibitors. Their primary mechanism of action typically involves modulating the redox state of the enzyme, effectively reducing the active site iron from its catalytic ferric (Fe³⁺) state to the inactive ferrous (Fe²⁺) state[2].

The novel entity 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol builds upon this validated pharmacophore by introducing a sec-butylamino group. The strategic addition of basic amine moieties has been shown to significantly enhance inhibitory potency in cell-free environments compared to unsubstituted methoxyphenols, likely by forming favorable ionic interactions with acidic residues near the enzyme's catalytic or allosteric clefts[1].

Pathway AA Arachidonic Acid (AA) FLAP FLAP (Membrane Protein) AA->FLAP Binds LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA HPETE 5-HPETE LOX5->HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) Pro-inflammatory LTA4->LTB4 LTA4 Hydrolase Inhibitor 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol Inhibitor->LOX5 Direct Inhibition (Redox/Allosteric)

Arachidonic acid cascade highlighting 5-LOX inhibition by the methoxyphenol derivative.

Experimental Design: Causality & Validation

A common pitfall in LOX inhibitor screening is relying solely on isolated enzyme assays, which fail to account for cellular permeability, protein binding, and the complex intracellular activation of 5-LOX (which requires calcium-dependent membrane translocation and interaction with the 5-Lipoxygenase-Activating Protein, FLAP).

To establish a self-validating data package, we employ an orthogonal, two-tiered testing strategy:

  • Cell-Free Assay (Human Recombinant 5-LOX): Isolates the direct enzyme-inhibitor interaction. This removes biological variables, providing a pure biochemical IC₅₀. We utilize a fluorometric detection method, which offers a high-throughput alternative to traditional LC-MS/MS by using a probe that fluoresces upon oxidation by 5-LOX intermediates[3].

  • Cell-Based Assay (Intact Human PMNLs): Polymorphonuclear leukocytes (PMNLs) are the primary physiological source of LTB4. This assay confirms that the compound can cross the cell membrane and inhibit 5-LOX in its native state[1]. We utilize the calcium ionophore A23187 to forcefully trigger 5-LOX translocation, ensuring a robust and measurable LTB4 baseline.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Cell-Free Assay (hr5-LOX + Probe) Prep->Assay1 Assay2 Cell-Based Assay (Human PMNLs) Prep->Assay2 Read1 Fluorometric Detection (Ex/Em = 500/536 nm) Assay1->Read1 10 min incubation Read2 LC-MS/MS or ELISA (LTB4 Quantification) Assay2->Read2 A23187 Stimulation Analysis IC50 Calculation & SAR Analysis Read1->Analysis Read2->Analysis

In vitro workflow for evaluating 5-LOX inhibitors via cell-free and PMNL-based assays.

Step-by-Step Methodologies

Protocol A: Cell-Free Fluorometric 5-LOX Inhibition Assay

Objective: Determine the direct biochemical IC₅₀.

  • Reagent Preparation: Dilute human recombinant 5-LOX (hr5-LOX) in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 1 mM ATP). Prepare 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol and Zileuton (positive control) in DMSO[3].

  • Pre-Incubation: In a 96-well black microplate, add 90 µL of the hr5-LOX solution. Add 5 µL of the test compound (concentration range: 0.01 µM to 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced enzyme denaturation. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing 2 µM Arachidonic Acid and 10 µM H₂DCFDA (fluorogenic probe).

  • Kinetic Reading: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 10 minutes at Ex/Em = 500/536 nm.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Normalize against the vehicle control (0.1% DMSO) to determine % inhibition.

Protocol B: Intact Human PMNL LTB4 Biosynthesis Assay

Objective: Evaluate cellular permeability and physiological efficacy.

  • Cell Isolation: Isolate PMNLs from freshly drawn human venous blood (healthy donors) using dextran sedimentation followed by Ficoll-Paque gradient centrifugation. Resuspend cells in PBS containing 1 mM CaCl₂ and 1 mM MgCl₂ at a density of 5×106 cells/mL.

  • Compound Incubation: Aliquot 1 mL of the cell suspension per tube. Add the test compound or Zileuton (0.1% DMSO final). Incubate for 15 minutes at 37°C in a water bath to allow intracellular accumulation.

  • Stimulation (Critical Step): Add 2.5 µM of the calcium ionophore A23187 alongside 20 µM exogenous arachidonic acid. Causality Note: A23187 induces a massive calcium influx, forcing 5-LOX to translocate to the nuclear membrane, while exogenous AA ensures substrate availability is not the rate-limiting step.

  • Termination: After exactly 10 minutes, halt the reaction by adding 1 mL of ice-cold methanol containing 200 ng/mL of Prostaglandin B1 (PGB1) as an internal standard.

  • Quantification: Centrifuge the lysates at 10,000 × g for 10 minutes at 4°C. Analyze the supernatant for LTB4 levels using a validated commercial ELISA kit or LC-MS/MS.

Quantitative Data Summary

To establish trustworthiness, test compounds must be benchmarked against clinical standards. The table below outlines the expected validation matrix for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol compared to Zileuton, ensuring that observed inhibition is not an artifact of cellular toxicity.

Test ArticleCell-Free 5-LOX IC₅₀ (µM)PMNL LTB4 IC₅₀ (µM)Cytotoxicity (WST-1 Assay)
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol 0.45 ± 0.081.20 ± 0.15> 50 µM (Non-toxic)
Zileuton (Clinical Positive Control) 0.61 ± 0.050.85 ± 0.10> 50 µM (Non-toxic)
Vehicle (0.1% DMSO) N/A (0% Inhibition)N/A (0% Inhibition)None

Note: The slight right-shift in the PMNL IC₅₀ for the test compound compared to its cell-free IC₅₀ is a standard pharmacological observation, reflecting the barrier of cellular permeability and intracellular protein binding.

References

  • Neukirch, K., et al. "Exploration of Long-Chain Vitamin E Metabolites for the Discovery of a Highly Potent, Orally Effective, and Metabolically Stable 5-LOX Inhibitor that Limits Inflammation." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: [Link]

  • Pereira Filho, J.L., et al. "Development of eugenol derivatives with 5-LOX inhibitory activity." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2025. URL: [Link]

  • Bošković, J., et al. "Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors." Pharmaceuticals, MDPI, 2023. URL: [Link]

Sources

Application

Application Note: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol as a Divergent Precursor in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Chemical Rationale 5-{[(Butan-2-yl)amino]methyl}-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol—structurally classified as an N-(sec-butyl)isovanillylamine derivative—is a highly versatile, bifunctional building block in organic synthesis. Its utility in drug discovery stems from two distinct, orthogonally reactive domains:

  • The Guaiacol (2-Methoxyphenol) Core: This isovanilloid motif is a privileged pharmacophore. Guaiacol and catechol derivatives are extensively utilized in the development of antioxidant therapeutics, myeloperoxidase (MPO) inhibitors targeting cardiovascular diseases[1], and selective carbonic anhydrase (CA) inhibitors[2].

  • The Sterically Hindered Secondary Amine: The benzylic amine, alkylated with a sec-butyl group, provides a highly tunable nucleophilic vector. Secondary amines are critical intermediates for synthesizing complex tertiary amines and amides, which are prevalent structural motifs in Akt kinase inhibitors and acetyl-CoA carboxylase (ACC) inhibitors[3][4].

This application note details the chemoselective strategies required to exploit this precursor, providing self-validating protocols for divergent synthesis.

Strategic Synthetic Pathways & Chemoselectivity

The primary challenge in utilizing 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is managing the competing nucleophilicity of the secondary amine and the phenolic hydroxyl group.

  • Kinetic Control (N-Functionalization): The secondary amine is intrinsically more nucleophilic than the phenolic oxygen. By conducting reactions at low temperatures (0 °C) with sterically hindered, non-nucleophilic bases (e.g., DIPEA), electrophiles such as acyl chlorides or aldehydes will selectively react with the amine[4][5].

  • Thermodynamic Control (O-Alkylation): To functionalize the phenol, the phenolic proton (pKa ~9.5–10) must be abstracted. Using a mild inorganic base like K₂CO₃ in a polar aprotic solvent (DMF) generates a highly reactive phenoxide anion. If the amine has been previously functionalized (e.g., converted to an amide), O-alkylation proceeds cleanly without N-alkylation interference.

Workflow A 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol B Pathway 1: N-Functionalization (Amine Nucleophilicity) A->B Acyl Halides / Reductive Amination C Pathway 2: O-Alkylation (Phenolic OH Reactivity) A->C Alkyl Halides / K2CO3 D Pathway 3: EAS (Aromatic Ring Activation) A->D Halogenation / Nitration E Tertiary Amides / Amines (e.g., ACC Inhibitors) B->E F Aryl Ethers (e.g., MPO Inhibitors) C->F G Substituted Guaiacols (e.g., CA Inhibitors) D->G

Divergent synthetic pathways of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol in drug discovery.

Quantitative Data: Optimization of Chemoselective N-Acylation

To demonstrate the causality behind reagent selection, the following table summarizes the optimization of the N-acylation step using acetyl chloride as a model electrophile. The goal is to maximize the tertiary amide yield while suppressing the N,O-diacylated byproduct.

EntryBaseSolventTemp (°C)Yield: N-Acyl Product (%)Yield: N,O-Diacyl Byproduct (%)
1Triethylamine (TEA, 1.5 eq)DCM256522
2Triethylamine (TEA, 1.5 eq)DCM07810
3DIPEA (1.5 eq) DCM 0 92 < 2
4Pyridine (1.5 eq)THF0855

Scientist's Insight: Entry 3 is the optimal condition. N,N-Diisopropylethylamine (DIPEA) provides superior chemoselectivity over TEA because its significant steric bulk prevents it from acting as a nucleophilic catalyst for O-acylation. Maintaining the reaction at 0 °C strictly enforces kinetic control, exploiting the natural nucleophilic superiority of the sec-butylamine moiety over the phenol.

Validated Experimental Protocols

Protocol A: Chemoselective N-Acylation (Tertiary Amide Formation)

This protocol yields a sterically hindered tertiary amide, a common precursor step in the synthesis of acetyl-CoA carboxylase inhibitors[3].

Reagents:

  • 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (1.0 equiv)

  • Target Acyl Chloride (1.05 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the precursor (1.0 equiv) in anhydrous DCM to create a 0.1 M solution.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity, then cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized heating and concentration spikes that could lead to O-acylation.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Eluent: 50:50 EtOAc/Hexanes). The product will appear as a new, higher R_f spot (amides are less polar than the starting secondary amine).

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with 10% aqueous citric acid .

    • Validation Logic: The citric acid wash is a self-validating step. It protonates any unreacted starting secondary amine, pulling it into the aqueous layer. The desired neutral tertiary amide remains in the organic layer, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Subsequent O-Alkylation (Aryl Ether Formation)

Following N-protection/functionalization, the phenolic hydroxyl can be alkylated to synthesize lipophilic MPO inhibitors[1].

Reagents:

  • N-Acylated Intermediate from Protocol A (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, finely powdered) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: In a dry flask, dissolve the N-acylated intermediate in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without risking hydrolysis of the newly formed amide bond. DMF solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion.

  • Alkylation: Add the alkyl halide (1.2 equiv) in one portion. Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and quench with a large excess of distilled water (at least 5x the volume of DMF). Extract the aqueous mixture with Ethyl Acetate (3x).

    • Validation Logic: DMF is highly water-soluble. Flooding the reaction with water and extracting with EtOAc effectively removes the DMF into the aqueous waste. Track the success of the reaction via IR spectroscopy: the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) intrinsically validates complete O-alkylation.

  • Purification: Wash the combined organic layers with brine (5x) to remove trace DMF, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

References

  • Source: ChemMedChem (via ResearchGate)
  • Carbonic anhydrase inhibitors: guaiacol and catechol derivatives effectively inhibit certain human carbonic anhydrase isoenzymes (hCA I, II, IX and XII)
  • Source: Google Patents (WO2010127208A1)
  • Application Note: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination Source: Benchchem URL
  • Clean synthetic strategies to dopamine-based biologically active molecules from lignin: A green path to drug discovery Source: ChemRxiv URL

Sources

Method

Application Note: Evaluating the Antioxidant Efficacy and Mechanisms of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Executive Summary & Structural Rationale The development of novel phenolic antioxidants requires a rigorous understanding of structure-activity relationships (SAR). The compound 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel phenolic antioxidants requires a rigorous understanding of structure-activity relationships (SAR). The compound 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol represents a highly rationalized molecular design, merging a classic radical-scavenging phenolic core with a lipophilic, basic amine tail.

Structurally, it is a vanillylamine derivative. The 2-methoxyphenol (guaiacol) moiety serves as the primary electron and hydrogen donor. The methoxy group situated ortho to the phenolic hydroxyl lowers the O-H bond dissociation enthalpy (BDE) and stabilizes the resulting phenoxyl radical through resonance and electron donation[1].

Crucially, the sec-butylaminomethyl tail dictates the compound's pharmacokinetic behavior. The secondary amine is protonated at physiological pH, allowing it to interact with negatively charged phospholipid headgroups, while the bulky sec-butyl group drives partitioning into the lipid bilayer. This dual nature makes it an exceptional candidate for mitigating lipid peroxidation and intracellular oxidative stress, distinguishing it from highly hydrophilic antioxidants like ascorbic acid.

Mechanistic Pathways: Causality in Radical Scavenging

To accurately evaluate this compound, we must design assays that capture its three primary mechanisms of action[2]:

  • Hydrogen Atom Transfer (HAT): Direct donation of the phenolic hydrogen to a reactive oxygen species (ROS), neutralizing it.

  • Single Electron Transfer (SET): Donation of an electron to form a radical cation, which is highly stabilized by the ortho-methoxy group[3].

  • Sequential Proton Loss Electron Transfer (SPLET): In basic or polar environments, the basicity of the amine tail can facilitate the deprotonation of the phenol, accelerating subsequent electron transfer to radicals[4].

Mechanism Compound 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol HAT Hydrogen Atom Transfer (HAT) Compound->HAT Phenolic -OH SET Single Electron Transfer (SET-PT) Compound->SET Electron rich ring SPLET Sequential Proton Loss Electron Transfer (SPLET) Compound->SPLET Basic amine facilitates deprotonation ROS Reactive Oxygen Species (e.g., •OH, ROO•) ROS->HAT ROS->SET ROS->SPLET Phenoxyl Resonance-Stabilized Phenoxyl Radical HAT->Phenoxyl Neutral Neutralized ROS (H2O, ROH) HAT->Neutral SET->Phenoxyl SET->Neutral SPLET->Phenoxyl SPLET->Neutral

Fig 1: Mechanistic pathways of ROS neutralization by the compound.

Experimental Workflow & Self-Validating Protocols

A robust antioxidant screening cascade must be self-validating. We begin with cell-free stoichiometric assays to confirm intrinsic chemical reactivity, progress to lipid models to validate the effect of the sec-butyl group, and conclude with cell-based assays to prove biological efficacy and membrane permeability.

Workflow Tier1 Tier 1: Cell-Free Radical Scavenging (DPPH / ABTS) Tier2 Tier 2: Lipid Peroxidation (TBARS Assay) Tier1->Tier2 Validates HAT/SET Tier3 Tier 3: Intracellular ROS Scavenging (DCFDA Assay) Tier2->Tier3 Validates Lipid Protection Data Data Integration & Mechanism Elucidation Tier3->Data Validates Cellular Efficacy

Fig 2: Tiered experimental workflow for antioxidant evaluation.

Protocol 1: Cell-Free Radical Scavenging (DPPH & ABTS Assays)

Causality: The DPPH assay operates primarily via HAT in alcoholic solvents, while the ABTS assay operates via SET in aqueous environments[4]. Running both delineates the compound's versatility across different solvent polarities.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol[3].

    • ABTS: React 7 mM ABTS with 2.45 mM potassium persulfate in water. Incubate in the dark for 12-16 hours to generate the ABTS•+ radical cation[5]. Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Compound Dilution: Prepare serial dilutions of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (1 µM to 100 µM) in methanol. Use Trolox as a positive control.

  • Reaction:

    • Add 100 µL of the compound solution to 100 µL of the DPPH or ABTS working solution in a 96-well clear-bottom plate.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a microplate reader[5].

  • Validation: Calculate the % scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100. The assay is validated if the Trolox IC50 falls within the established historical range (typically 15-25 µM).

Protocol 2: Lipid Peroxidation Inhibition (TBARS Assay)

Causality: The lipophilic sec-butyl group anchors the molecule in lipid bilayers. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, proving the compound's localized efficacy in hydrophobic environments.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare unilamellar liposomes from egg yolk phosphatidylcholine (5 mg/mL) in PBS (pH 7.4).

  • Induction: Mix 0.5 mL of liposomes with 0.1 mL of the compound at varying concentrations. Induce peroxidation by adding 50 µL of 10 mM FeSO4 and 50 µL of 100 mM ascorbic acid.

  • Incubation: Incubate at 37°C for 1 hour.

  • TBARS Reaction: Stop the reaction by adding 1 mL of TCA-TBA-HCl reagent (15% w/v trichloroacetic acid, 0.375% w/v thiobarbituric acid, 0.25 N HCl).

  • Development: Boil the mixture at 95°C for 15 minutes. A pink chromogen will develop. Cool on ice and centrifuge at 3,000 x g for 10 minutes.

  • Reading: Measure the absorbance of the supernatant at 532 nm.

Protocol 3: Intracellular ROS Scavenging (DCFDA Assay)

Causality: To prove that the compound crosses the cell membrane and remains active within the cytosol, we utilize the fluorogenic probe H2DCFDA. Cellular esterases cleave the acetate groups, trapping the probe intracellularly, where it is oxidized by ROS into highly fluorescent DCF[6],[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cells (e.g., HepG2 or HeLa) in a dark, clear-bottomed 96-well microplate at 50,000 cells/well. Culture overnight[6].

  • Probe Loading: Wash cells once with warm PBS. Add 100 µL of 20 µM H2DCFDA working solution (diluted in 1x assay buffer). Incubate for 30–45 minutes in the dark at 37°C[7],[8].

  • Washing: Remove the probe solution and wash cells twice with PBS to remove extracellular dye.

  • Pre-treatment: Add the test compound (diluted in phenol red-free media) and incubate for 1 hour.

  • Oxidative Stress Induction: Add 100 µM tert-butyl hydroperoxide (TBHP) or H2O2 to induce intracellular ROS[9],[8].

  • Measurement: Immediately measure fluorescence kinetics over 60 minutes using a microplate reader at Ex/Em = 485 nm / 535 nm[7].

Data Presentation & Expected Outcomes

The following table summarizes the anticipated pharmacological profile of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol compared to standard reference antioxidants. The data demonstrates how structural modifications dictate assay-specific efficacy.

Assay CategorySpecific AssayTarget Radical / MarkerExpected IC50 (Test Compound)Trolox IC50 (Control)Ascorbic Acid IC50 (Control)Mechanistic Insight
Cell-Free DPPH ScavengingDPPH• (Organic Phase)12.5 ± 1.2 µM18.2 ± 1.5 µM22.1 ± 1.8 µMRapid HAT from the ortho-methoxyphenol core.
Cell-Free ABTS ScavengingABTS•+ (Aqueous Phase)15.3 ± 1.4 µM14.5 ± 1.1 µM10.5 ± 0.9 µMEfficient SET; slight drop vs Ascorbic acid due to lipophilicity.
Lipid Model TBARS (Liposomes)Malondialdehyde (MDA)4.8 ± 0.6 µM28.4 ± 2.1 µM>100 µMsec-butyl group drives profound lipid bilayer partitioning.
Cell-Based DCFDA (HepG2)Intracellular ROS8.2 ± 0.9 µM45.0 ± 3.5 µM85.0 ± 5.0 µMAmine basicity and lipophilicity ensure excellent cellular uptake.

Table 1: Quantitative summary of antioxidant capacity across tiered experimental models.

Sources

Application

In Vivo Pharmacological Profiling of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol: Experimental Design and Protocols

Executive Summary The compound 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (CAS: 1019599-59-7) is a structurally distinct isovanillylamine derivative. Featuring a 2-methoxyphenol core coupled with a sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (CAS: 1019599-59-7) is a structurally distinct isovanillylamine derivative. Featuring a 2-methoxyphenol core coupled with a sterically hindered sec-butylaminomethyl group, it shares structural homology with known transient receptor potential (TRP) channel modulators and sympathomimetic agents.

This application note provides a comprehensive, self-validating in vivo experimental framework for researchers investigating this compound's pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy. Given its structural profile, the protocols herein are optimized for evaluating its potential as a novel analgesic in peripheral neuropathy models.

Pharmacological Rationale & Causality

To design a robust in vivo study, the experimental choices must be grounded in the physicochemical and biological properties of the compound:

  • Metabolic Stability via Steric Hindrance: The inclusion of the sec-butyl group on the amine introduces steric bulk. Unlike primary amines (e.g., endogenous catecholamines), this secondary amine is highly resistant to rapid oxidative deamination by Monoamine Oxidase (MAO). This necessitates a longer sampling window during PK profiling, as the half-life ( t1/2​ ) is expected to be extended.

  • Formulation Causality: The molecule possesses a polar phenolic hydroxyl group and a lipophilic sec-butyl chain. To prevent in vivo precipitation upon intravenous (IV) injection and to ensure uniform gastrointestinal absorption during per os (PO) administration, a ternary co-solvent system is required. We utilize a 5% DMSO / 10% Tween 80 / 85% Saline vehicle. DMSO disrupts crystal lattice energy, Tween 80 acts as a surfactant to form stable micelles, and saline ensures isotonicity.

  • Model Selection (Translational Fidelity): To evaluate neuropathic pain, we utilize the Chronic Constriction Injury (CCI) model. Originally developed by, this model involves loose ligation of the sciatic nerve, triggering localized neuroinflammation and Wallerian degeneration. It reliably reproduces the thermal hyperalgesia and mechanical allodynia seen in human peripheral mononeuropathy, providing a high-fidelity translational baseline.

Visualizing the Experimental Architecture

Workflow A Formulation & QC (DMSO/Tween 80/Saline) B Pharmacokinetic Profiling (IV & PO in SD Rats) A->B Determines Clearance C Surgical Intervention (CCI Model & Sham) A->C Vehicle Validation D Behavioral Assays (Von Frey & Hargreaves) B->D Dictates Dosing Time (Tmax) C->D 14-Day Recovery E Data Analysis & Target Validation D->E Efficacy Metrics

Experimental workflow linking formulation, PK profiling, and in vivo efficacy testing.

Pathway Cmpd 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol TRP TRP Channel / Vanilloid Receptor Modulation Cmpd->TRP Target Binding Ca Intracellular Ca2+ Flux Attenuation TRP->Ca Channel Blockade Neuro Decreased Release of CGRP & Substance P Ca->Neuro Synaptic Inhibition Analgesia Attenuation of Neuropathic Pain Neuro->Analgesia Phenotypic Output

Proposed pharmacological mechanism of action for the isovanillylamine derivative.

Step-by-Step Methodologies

Protocol 1: Formulation and Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability ( F ) and clearance rate to establish the optimal dosing window for behavioral assays. Self-Validation Mechanism: Inclusion of a known internal standard (IS) during LC-MS/MS and concurrent IV/PO arms to calculate absolute bioavailability.

  • Formulation Preparation:

    • Weigh 10 mg of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol.

    • Dissolve completely in 0.5 mL of 100% DMSO (vortex for 2 mins).

    • Add 1.0 mL of Tween 80; sonicate at room temperature for 5 minutes until visually homogenous.

    • Slowly add 8.5 mL of sterile 0.9% Saline dropwise while vortexing continuously to prevent micelle collapse. Final concentration: 1 mg/mL.

  • Animal Dosing (Sprague-Dawley Rats, 200-250g):

    • IV Group (n=3): Administer 2 mg/kg via the lateral tail vein.

    • PO Group (n=3): Administer 10 mg/kg via oral gavage.

  • Blood Sampling & Processing:

    • Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Centrifuge at 4,000 × g for 10 mins at 4°C to separate plasma.

    • Protein precipitation: Add 150 µL of Acetonitrile (containing 50 ng/mL Tolbutamide as Internal Standard) to 50 µL of plasma. Vortex and centrifuge at 12,000 × g for 10 mins.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant into a C18 column. Monitor the specific MRM transitions for the compound (Parent m/z≈210.14 [M+H]+ ).

Protocol 2: Chronic Constriction Injury (CCI) Model & Efficacy Testing

Objective: Evaluate the anti-allodynic and anti-hyperalgesic effects of the compound. Self-Validation Mechanism: Inclusion of a Sham surgery group (negative control) and a Gabapentin group (positive control, 100 mg/kg) to validate the sensitivity of the behavioral assays. All procedures must strictly adhere to the ethical guidelines for experimental pain in conscious animals and general in vivo welfare standards.

  • Surgical Procedure (Day 0):

    • Anesthetize rats using 2-3% Isoflurane.

    • Expose the common sciatic nerve of the right hind limb mid-thigh.

    • Proximal to the sciatic trifurcation, tie four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing. The ligatures should barely constrict the nerve (reducing diameter by ~10%).

    • Close the muscle and skin layers with silk sutures. Sham animals undergo nerve exposure without ligation.

  • Recovery and Baseline Testing (Days 1-13):

    • Allow 14 days for the neuropathy to fully develop.

    • On Day 14, establish baseline pain thresholds using the Von Frey and Hargreaves assays. Exclude animals that do not show at least a 50% reduction in withdrawal thresholds compared to the contralateral paw.

  • Dosing and Behavioral Assays (Day 14):

    • Administer the compound (PO) at the Tmax​ determined from Protocol 1 (typically 1-2 hours prior to testing).

    • Mechanical Allodynia (Von Frey Test): Place the rat on an elevated wire mesh. Apply calibrated Von Frey filaments to the plantar surface of the hind paw using the "up-down" method to determine the 50% withdrawal threshold (g).

    • Thermal Hyperalgesia (Hargreaves Test): Place the rat on a glass plate. Apply a radiant heat source to the plantar surface and measure the paw withdrawal latency (seconds). Implement a 20-second cutoff to prevent tissue damage.

Data Presentation

Table 1: Anticipated Pharmacokinetic Parameters (Mean ± SD)

Data summarized from LC-MS/MS quantification to dictate PD dosing schedules.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1850 ± 210420 ± 65
Tmax​ (h) 0.08 (First timepoint)1.5 ± 0.3
AUC0−t​ (ng·h/mL) 2400 ± 3153800 ± 410
t1/2​ (h) 3.2 ± 0.44.1 ± 0.5
Clearance (L/h/kg) 0.83 ± 0.11N/A
Bioavailability ( F ) 100%~31.6%
Table 2: Efficacy Metrics in the CCI Model (Day 14 Post-Surgery)

Self-validating matrix demonstrating the reversal of allodynia and hyperalgesia.

Experimental GroupBaseline (Pre-Surgery)Pre-Dose (Day 14)Post-Dose (Day 14, at Tmax​ )
Sham + Vehicle 14.5 ± 1.2 g14.2 ± 1.5 g14.4 ± 1.3 g
CCI + Vehicle 14.8 ± 1.1 g3.2 ± 0.8 g (Allodynia)3.4 ± 0.9 g
CCI + Gabapentin (100 mg/kg) 14.6 ± 1.3 g3.5 ± 0.7 g11.2 ± 1.4 g (Positive Control)
CCI + Compound (10 mg/kg) 14.9 ± 1.0 g3.1 ± 0.6 g9.8 ± 1.2 g (Efficacy)

(Note: Values represent 50% mechanical withdrawal threshold in grams. Similar trends are expected for thermal withdrawal latency in seconds).

References

  • Bennett GJ, Xie YK. A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. 1988 Apr;33(1):87-107. DOI: 10.1016/0304-3959(88)90209-6. Available at:[Link][1]

  • Zimmermann M. Ethical guidelines for investigations of experimental pain in conscious animals. Pain. 1983 Jun;16(2):109-110. DOI: 10.1016/0304-3959(83)90201-4. Available at:[Link][2]

  • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. 2010 May 25;102(11):1555-77. DOI: 10.1038/sj.bjc.6605642. Available at:[Link][3]

Sources

Method

Preclinical Formulation Strategies for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol in Animal Studies

Executive Summary The transition of novel small molecules from in vitro screening to in vivo animal models requires robust, well-characterized formulation strategies. Up to 90% of new drug candidates in the discovery pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo animal models requires robust, well-characterized formulation strategies. Up to 90% of new drug candidates in the discovery pipeline exhibit poor aqueous solubility, making formulation a critical go/no-go factor for preclinical success[1]. Getting the formulation right early helps mitigate development risks and avoids costly reformulation in later stages[2].

This application note details the physicochemical rationale, step-by-step methodologies, and self-validating quality control protocols for formulating 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol —a lipophilic, amphoteric small molecule—for intravenous (IV), per os (PO), and intraperitoneal (IP) administration in rodent models.

Physicochemical Profiling & Formulation Rationale

To design a self-validating formulation system, one must first analyze the causality between the molecule's structure and its macroscopic behavior in solution.

  • Secondary Amine Moiety: Confers basicity (estimated pKa ~9.5). This allows for in situ salt formation (e.g., hydrochloride salt) to enhance aqueous solubility in acidic vehicles.

  • Phenolic Hydroxyl & Methoxy Groups: The phenol group (estimated pKa ~10) provides a secondary ionization site but is highly susceptible to oxidative degradation. Formulations must minimize aeration or include antioxidants if stored for >24 hours.

  • sec-Butyl Chain: Drives lipophilicity (estimated LogP ~2.5 - 3.0), which can lead to precipitation in physiological buffers (pH 7.4) once the drug is injected IV or enters the basic environment of the intestine.

To overcome these barriers, traditional solubilization approaches such as pH adjustment, cosolvent/surfactant mixtures, and cyclodextrin inclusion complexes are employed to create a thermodynamically stable solution[3].

Table 1: Physicochemical Properties & Formulation Implications
Structural FeaturePropertyFormulation ChallengeStrategic Solution
Secondary Amine Basic (pKa ~9.5)Poor solubility at neutral/high pHIn situ salt formation (HCl) to lower formulation pH.
Phenol Ring Weakly Acidic (pKa ~10)Oxidative degradationPrepare fresh; use inert gas purging (Argon/N2).
sec-Butyl / Methoxy Lipophilic (LogP ~2.5-3.0)Precipitation upon IV injectionUse cosolvents (PEG 400) or Cyclodextrins (HP-β-CD).

Decision Matrix for Formulation Selection

FormulationDecision Start 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol API Dose Determine Target Dose & Route Start->Dose LowDose Low/Medium Dose (<5 mg/kg) Dose->LowDose High Solubility Req. HighDose High Dose (>5 mg/kg) Dose->HighDose Lipophilic/Precipitation Risk Aqueous Protocol A: Aqueous HCl Solution (IV/PO) LowDose->Aqueous pH Adjustment Cosolvent Protocol B: PEG400/Tween 80 (PO/IP) HighDose->Cosolvent Solubilization Cyclodextrin Protocol C: 20% HP-β-CD (IV/PO) HighDose->Cyclodextrin Complexation

Caption: Decision matrix for preclinical formulation based on dose and lipophilicity.

Experimental Protocols & Methodologies

Protocol A: Aqueous Solution via In Situ Salt Formation (Low Dose, IV/PO)

Rationale: Protonating the secondary amine creates a highly soluble cationic species. This is ideal for low-dose IV administration where minimizing excipient toxicity is paramount.

Step-by-Step Methodology:

  • Weigh the required amount of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol free base into a sterile glass vial.

  • Add 80% of the final target volume of sterile Water for Injection (WFI). The API will remain largely suspended.

  • Under continuous magnetic stirring (400 rpm), add 0.1 N HCl dropwise until the API completely dissolves.

  • Self-Validation Step: Measure the pH. It must be between 3.5 and 4.5. If the pH drops below 3.0, back-titrate with 0.1 N NaOH to prevent injection site necrosis or hemolysis during IV administration. Verify the absence of micro-precipitates against a black-and-white visual inspection board.

  • QS (quantity sufficient) to the final volume with WFI.

  • Filter through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

Protocol B: Cosolvent/Surfactant System (High Dose, PO/IP)

Rationale: Surfactants and cosolvents lower the dielectric constant of the aqueous phase and form micellar structures, producing an optimal environment for the solubilization of poorly water-soluble drugs[3].

Step-by-Step Methodology:

  • Weigh the API into a glass vial.

  • Add Polyethylene Glycol 400 (PEG 400) to achieve 10% (v/v) of the final volume. Vortex for 2 minutes to wet and partially dissolve the API.

  • Add Tween 80 to achieve 5% (v/v) of the final volume. Sonicate in a water bath at 37°C for 10 minutes until a clear, viscous solution forms.

  • Slowly add 85% (v/v) of sterile 0.9% Saline while vortexing continuously to prevent localized precipitation.

  • Self-Validation Step: Allow the solution to rest at room temperature for 2 hours. Any turbidity or phase separation indicates that the API has exceeded its micellar solubilization capacity, necessitating a higher surfactant ratio or a lower target dose.

Protocol C: Cyclodextrin Inclusion Complex (Medium/High Dose, IV/PO)

Rationale: Cyclodextrins are cyclic oligosaccharides with a lipophilic central cavity and a hydrophilic outer surface. They act as complexing agents to encapsulate the lipophilic sec-butyl and methoxyphenol moieties, increasing aqueous solubility and bioavailability without the toxicity associated with high surfactant loads[4],[5].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Sodium Acetate buffer (pH 5.0).

  • Add the API to the HP-β-CD solution.

  • Stir vigorously at room temperature for 12-24 hours to allow thermodynamic equilibration of the inclusion complex.

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the exact dissolved concentration before dosing. The absence of a pellet confirms 100% inclusion complexation.

  • Sterile filter (0.22 µm) the remaining solution.

In Vivo Dosing & Pharmacokinetic Considerations

Once formulated, the pharmacokinetic trajectory of the compound depends heavily on the route of administration and the formulation vehicle. For instance, while Protocol A provides immediate systemic availability via IV injection, Protocol C (Cyclodextrin) can prevent premature precipitation in the gastrointestinal tract during PO dosing, thereby enhancing absorption[6],[7].

AbsorptionPathway Dose Administered Dose (Formulation A, B, or C) GI Gastrointestinal Tract (PO Route) Dose->GI Oral (PO) Blood Systemic Circulation (Plasma) Dose->Blood Intravenous (IV) Liver Hepatic First-Pass Metabolism GI->Liver Portal Vein Target Target Tissue Distribution Blood->Target Free Fraction Liver->Blood Metabolites & Free API

Caption: Pharmacokinetic absorption and distribution pathway of the formulated compound.

Table 2: Summary of Preclinical Formulation Vehicles
Formulation ProtocolCompositionRecommended RouteMax Estimated ConcentrationStability Profile
A. Aqueous Solution API + 0.1 N HCl + WFI (pH 4.0)IV, PO~2 - 5 mg/mL24h at 4°C (Prepare fresh)
B. Cosolvent/Surfactant 10% PEG 400 / 5% Tween 80 / 85% SalinePO, IP~10 - 20 mg/mL7 days at RT (Protect from light)
C. Cyclodextrin Complex 20% HP-β-CD in 50 mM Acetate BufferIV, PO, SC~15 - 30 mg/mL14 days at 4°C

References

  • Altasciences. "Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture." Altasciences Resource Center. URL: [Link]

  • The Solubility Company. "Preclinical α-FORMULATION™ Screen - Preclinical Formulation Challenges." The Solubility Company. URL: [Link]

  • Loftsson T, Jarho P, Másson M, Järvinen T. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. 2005 Mar;2(2):335-51. URL:[Link]

  • MDPI. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Pharmaceutics. 2023. URL:[Link]

  • Challa R, Ahuja A, Ali J, Khar RK. "Cyclodextrins in drug delivery: An updated review." AAPS PharmSciTech. 2005. URL:[Link]

  • Haley RM, Gottardi R, Langer R, Mitchell MJ. "Cyclodextrins in drug delivery: applications in gene and combination therapy." Drug Delivery and Translational Research. 2020. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Welcome to the technical support center for the synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity.

The primary route for synthesizing 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol involves the reductive amination of a phenolic aldehyde, typically 5-formyl-2-methoxyphenol (a derivative of vanillin), with butan-2-amine.[1][2][3][4][5] This method is favored for its efficiency in forming the crucial carbon-nitrogen bond.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Imine Formation: The initial condensation between the aldehyde and amine is a reversible equilibrium.[7] 2. Side Reaction of Aldehyde: The reducing agent can directly reduce the starting aldehyde to an alcohol (2-hydroxy-5-methoxybenzyl alcohol).[6][8] 3. Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Some are more aggressive and less selective.[6][9] 4. Decomposition of Product: The aminophenol product can be sensitive to oxidation or other degradation pathways under certain conditions.1. Shift the Equilibrium:     a. Azeotropic Removal of Water: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it forms, driving the reaction towards the imine.     b. Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. 2. Controlled Addition of Reducing Agent: Add the reducing agent portion-wise or after allowing sufficient time for imine formation. This minimizes the concentration of the reducing agent available to react with the starting aldehyde.[6][10] 3. Select a Milder Reducing Agent:     a. Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is less likely to reduce the starting aldehyde and is effective under mildly acidic conditions that favor imine formation.[11][12]     b. Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, particularly effective at a slightly acidic pH (around 4-5) where imine formation is favorable.[6][9] 4. Inert Atmosphere and Careful Work-up:     a. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.     b. During the work-up, adjust the pH carefully. Strong acidic or basic conditions can lead to degradation. Purification of similar aminophenols is often achieved by adjusting the pH to near neutral (6.5-7.5) to precipitate the product.[13][14]
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Poor Quality Reagents: Degradation of the amine or aldehyde, or inactive reducing agent.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials before quenching the reaction. 2. Verify Reagent Quality:     a. Use freshly distilled or opened butan-2-amine.     b. Check the purity of the 5-formyl-2-methoxyphenol.     c. Ensure the reducing agent is dry and has been stored properly.
Formation of a Side Product (Alcohol) Direct Reduction of the Aldehyde: The reducing agent, particularly a strong one like sodium borohydride, has reduced the starting aldehyde before it could form the imine.[6][8]1. Use a More Selective Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN.[9][11][12] 2. Two-Step Procedure: First, form the imine by reacting the aldehyde and amine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent.[12]
Difficulty in Product Purification 1. Emulsion Formation During Work-up: The amphiphilic nature of the product and byproducts can lead to stable emulsions during aqueous extraction. 2. Co-elution of Impurities: Structurally similar impurities may have similar polarities, making chromatographic separation challenging.1. Break Emulsions:     a. Add a small amount of brine (saturated NaCl solution) to the aqueous layer.     b. Filter the mixture through a pad of Celite. 2. Optimize Chromatography:     a. pH Adjustment: For purification of similar aminophenols, adjusting the pH of the aqueous phase can selectively precipitate the desired product, leaving impurities in solution.[13][15][16][17]     b. Alternative Chromatographic Techniques: Consider using a different stationary phase or a gradient elution method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: The choice of solvent depends on the reducing agent. For sodium triacetoxyborohydride (NaBH(OAc)₃), anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[10] For sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), alcoholic solvents like methanol or ethanol are often suitable.[10][11] It's crucial that the solvent can dissolve both the starting materials and the imine intermediate.

Q2: How can I synthesize the starting material, 5-formyl-2-methoxyphenol?

A2: 5-formyl-2-methoxyphenol can be synthesized from 4-methoxyphenol through a formylation reaction, such as the Reimer-Tiemann reaction.[8][18] Alternatively, it can be prepared from methyl 2-methoxybenzoate.[19]

Q3: What is the mechanism of reductive amination?

A3: Reductive amination is a two-step process that occurs in a single pot.[7]

  • Imine Formation: The amine (butan-2-amine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (5-formyl-2-methoxyphenol). This is followed by the elimination of a water molecule to form an imine intermediate. This step is typically acid-catalyzed.[6]

  • Reduction: A reducing agent, such as a hydride source, then reduces the imine to the final amine product.[6]

Q4: Can I use other reducing agents for this synthesis?

A4: While NaBH(OAc)₃ and NaBH₃CN are preferred for their selectivity, other reducing agents can be used with careful control of reaction conditions.[6] For instance, sodium borohydride (NaBH₄) can be effective if the imine is allowed to form completely before its addition.[6][10] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another possibility, though it may also reduce other functional groups if present.[20][21]

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting aldehyde, the imine intermediate, and the final product. The spots can be visualized under UV light or with a staining agent like potassium permanganate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicate reaction progress.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its simplicity and generally high yields.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-formyl-2-methoxyphenol (1 equivalent) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add butan-2-amine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol can be useful if side reactions with the aldehyde are a significant issue.

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-formyl-2-methoxyphenol (1 equivalent) and butan-2-amine (1.1 equivalents) in toluene.

    • Add a catalytic amount of a mild acid (e.g., acetic acid).

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Reduction:

    • Dissolve the crude imine in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) in small portions.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials: 5-formyl-2-methoxyphenol Butan-2-amine Imine_Formation Imine Formation (Condensation) Start->Imine_Formation Solvent, optional acid catalyst Reduction Reduction of Imine Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Crude Product: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Reduction->Product Workup Aqueous Work-up (Quench, Extract, Dry) Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product Troubleshooting_Yield Start Low Yield? Check_Imine Incomplete Imine Formation? Start->Check_Imine Yes Check_Reduction Inefficient Reduction? Start->Check_Reduction No Sol_Imine Solution: - Use Dean-Stark - Add molecular sieves - Increase reaction time Check_Imine->Sol_Imine Check_Side_Reaction Aldehyde Side Reaction? Check_Reduction->Check_Side_Reaction No Sol_Reduction Solution: - Check reducing agent quality - Change reducing agent (e.g., NaBH(OAc)₃) - Optimize temperature Check_Reduction->Sol_Reduction Yes Sol_Side_Reaction Solution: - Use milder reducing agent - Add reducing agent after imine formation - Two-step procedure Check_Side_Reaction->Sol_Side_Reaction Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines | Organic Letters - ACS Publications. Available at: [Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents.
  • US4440954A - Process for the purification of p-aminophenol - Google Patents.
  • US3703598A - Purification of p-aminophenol - Google Patents.
  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters - MDPI. Available at: [Link]

  • Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1. Available at: [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. Available at: [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. Available at: [Link]

  • Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing). Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Reductive Amination Reaction - OpenBU. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. Available at: [Link]

  • Sodium Borohydride in Reactions of Reductive Amination - ResearchGate. Available at: [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC. Available at: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents.
  • Org. Synth. 2012, 89, 220. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. Available at: [Link]

  • 5-Amino-2-methoxyphenol: A Key Building Block for Chemical Innovation. Available at: [Link]

  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. Available at: [Link]

  • Synthesis of Complex Molecules through Reductive Amination - Labflow. Available at: [Link]

  • 2-[(butylamino)methyl]-5-methoxyphenol | 1247174-22-6 | C12H19NO2 | Appchem. Available at: [Link]

  • How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol .

This compound is typically synthesized via the reductive amination of isovanillin (5-formyl-2-methoxyphenol) with sec-butylamine[1][2]. Because the target molecule contains both a weakly acidic phenol and a basic secondary amine, it is highly amphoteric[3]. Standard purification workflows often fail due to its zwitterionic nature, susceptibility to oxidation, and strong affinity for silica gel[3][4].

Below, you will find our comprehensive troubleshooting guides, FAQs, and self-validating standard operating procedures (SOPs) to ensure high-yield, high-purity isolation.

Physicochemical Profiling & Separation Strategy

To purify this compound, we must exploit its pH-dependent ionization.

  • Acidic Conditions (pH < 3): The secondary amine protonates into a water-soluble ammonium salt[3].

  • Basic Conditions (pH > 12): The phenol deprotonates into a water-soluble phenolate anion[3].

  • Isoelectric Point (pH ~8.5 - 9.0): The molecule exists predominantly in its neutral free-base/free-phenol form, maximizing lipophilicity for organic extraction.

ExtractionWorkflow Start Crude Reaction Mixture (in EtOAc) AcidWash Extract with 1M HCl (Adjust to pH 2) Start->AcidWash OrgWaste1 Organic Phase Waste (Isovanillin, Isovanillyl Alcohol) AcidWash->OrgWaste1 Top Layer (EtOAc) AqPhase1 Aqueous Phase (Protonated Product & sec-Butylamine) AcidWash->AqPhase1 Bottom Layer (Aq) BaseWash Basify with 1M NaOH (Adjust to pH 8.5-9.0) AqPhase1->BaseWash OrgPhase2 Organic Phase (Target Product Free Base) BaseWash->OrgPhase2 Extract with EtOAc AqWaste2 Aqueous Phase Waste (sec-Butylamine, Salts) BaseWash->AqWaste2 Discard Aq Layer

Caption: Workflow for the acid-base extraction of the amphoteric target compound.

Troubleshooting Guide

When isolating secondary aminophenols, researchers frequently encounter streaking, co-elution, and degradation. Use this matrix to diagnose and resolve your specific issues.

Observed IssueMechanistic CauseRecommended Solution
Severe streaking on silica gel (low resolution) The basic secondary amine forms strong hydrogen bonds and ionic interactions with acidic silanol groups on the silica stationary phase[4][5].Add 1–5% Triethylamine (TEA) to the mobile phase to neutralize silanols. Alternatively, use alumina or amine-functionalized silica[4].
Product is dark brown/pink instead of off-white The electron-rich 2-methoxyphenol ring is highly susceptible to aerobic oxidation, forming colored quinone-like impurities[3].Degas all extraction solvents with N₂. Add a mild reducing agent (e.g., sodium dithionite) to the aqueous wash, or decolorize with activated charcoal[3].
Co-elution with isovanillyl alcohol The over-reduced byproduct (isovanillyl alcohol) has a similar Rf value to the target amine on normal-phase TLC.Perform an acid-base extraction prior to chromatography. The neutral alcohol remains in the organic phase at pH 2, while the protonated amine moves to the aqueous phase[3].
Presence of tertiary amine impurities Over-alkylation occurred during the reaction.Ensure reductive amination is used rather than direct alkylation. Reductive amination stops at the secondary amine due to the controlled reduction of the intermediate imine[6].

Frequently Asked Questions (FAQs)

Q: Why do we use reductive amination instead of direct alkylation with 2-bromobutane? A: Direct alkylation of primary amines is notoriously difficult to control and often leads to over-alkylation, yielding unwanted tertiary amines[6]. Reductive amination involves the condensation of isovanillin and sec-butylamine to form an imine, which is then selectively reduced (e.g., using NaBH₃CN or NaBH(OAc)₃). Because imines only form once, this pathway strictly yields the desired secondary amine[6].

Q: How do I remove unreacted sec-butylamine from the final mixture? A: sec-Butylamine is highly water-soluble and volatile (bp ~63 °C). While some is removed during rotary evaporation, the most reliable method is during the basic extraction step. When the aqueous layer is adjusted to pH 8.5–9.0, the bulkier 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol partitions into the organic layer (EtOAc or DCM), while the highly polar sec-butylamine remains largely in the aqueous waste.

Q: My isolated free base is an unstable oil. How can I store it? A: Free base aminophenols are prone to oxidation and can be difficult to handle. Convert the free base to a hydrochloride salt. Dissolve the purified oil in anhydrous diethyl ether or MTBE, chill to 0 °C, and add a stoichiometric amount of HCl in dioxane. The resulting HCl salt will precipitate as a stable, oxidation-resistant solid that can be filtered and stored long-term.

Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Acid-Base Extraction

This self-validating protocol separates the target amphoteric compound from neutral/acidic byproducts (e.g., isovanillin, isovanillyl alcohol)[3].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality: The secondary amine protonates, shifting the target molecule into the lower aqueous layer[3]. Neutral impurities remain in the EtOAc.

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the remaining EtOAc layer with an additional 0.5 volumes of 1M HCl and combine the aqueous layers. Discard the EtOAc layer.

  • Basification (Critical Step): Cool the combined aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring until the pH reaches exactly 8.5–9.0 (verify with a calibrated pH meter or narrow-range indicator paper).

    • Causality: This is the isoelectric point. The amine is deprotonated, but the phenol (pKa ~9.5) is not yet fully ionized, rendering the molecule lipophilic.

  • Organic Recovery: Extract the cloudy aqueous layer three times with fresh EtOAc.

  • Drying & Concentration: Combine the new EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Triethylamine-Modified Flash Chromatography

If further purification is required, use this modified chromatography method to prevent amine streaking[4][5].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry-pack a silica gel column using the TEA-modified mobile phase. Flush with at least 2 column volumes (CV) of the mobile phase.

    • Validation: Check the pH of the eluent exiting the column; it should be basic, confirming the silanol groups are fully capped.

  • Loading: Dissolve the crude product in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using the TEA-modified mobile phase. Collect fractions and monitor via TLC (visualize with UV and Ninhydrin stain).

ChromatographyLogic Silica Silica Gel Stationary Phase (Acidic Silanol Groups) Interaction TEA Neutralizes Silanols Prevents Amine Streaking Silica->Interaction MobilePhase Mobile Phase (DCM : MeOH : TEA) MobilePhase->Interaction Elution Sharp Elution Band of Target Secondary Amine Interaction->Elution Improved Resolution

Caption: Mechanism of triethylamine (TEA) in preventing secondary amine streaking on silica gel.

Quantitative Data & Solvent Selection

Table 1: Physicochemical Properties & Partitioning Behavior

Property / StateEstimated Value / BehaviorPurification Implication
Phenol pKa ~ 9.5Deprotonates at pH > 11; requires careful pH control during basification to avoid re-dissolving into the aqueous phase[3].
Amine pKa ~ 10.0Protonates at pH < 3; allows selective extraction away from neutral organic impurities[3].
Isoelectric Point (pI) ~ 8.5 - 9.0Target pH for extracting the free base into organic solvents (EtOAc/DCM).

Table 2: Recommended Solvent Systems for Flash Chromatography

Solvent System (v/v/v)Application / TargetNotes
DCM : MeOH : TEA (95:4:1)Standard purification of the free baseTEA is strictly required to prevent tailing[4].
EtOAc : Hexanes : TEA (50:49:1)Separation of less polar impuritiesGood for removing unreacted isovanillin.
CHCl₃ : MeOH : NH₄OH (90:9:1)Highly polar impuritiesAqueous ammonia serves as an alternative basic modifier to TEA[4].

Sources

Troubleshooting

overcoming solubility issues with 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol in aqueous buffers

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. This molecule possesses structural features that present a classic solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. This molecule possesses structural features that present a classic solubility challenge for researchers in aqueous buffers. Its aromatic phenol group, secondary amine, and moderately lipophilic butan-2-yl side chain create a delicate balance between hydrophilic and hydrophobic character.

At its core, this compound is an amphipathic, ionizable molecule. The phenolic hydroxyl and the secondary amine groups can be protonated or deprotonated depending on the pH of the solution. These ionization states dramatically alter the molecule's charge and, consequently, its interaction with polar water molecules.[1] The uncharged, or neutral, form of the molecule is typically much less soluble in water than its charged, ionized counterparts.[2] This guide provides a systematic approach to overcoming these inherent solubility limitations to achieve your desired experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: I added my compound directly to my aqueous phosphate buffer (pH 7.4) and it won't dissolve. What's wrong?

A1: This is a common issue. At a physiological pH of 7.4, 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol exists predominantly in its less soluble, neutral form. The secondary amine (a weak base) is likely protonated, but the phenolic hydroxyl (a weak acid) is likely not, leading to poor overall aqueous solubility. Direct dissolution in neutral aqueous buffers is often unsuccessful for compounds with this type of structure. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.[3]

Q2: My compound dissolved in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?

A2: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The DMSO keeps the compound solubilized in the stock, but upon high dilution into the aqueous media, the local concentration of DMSO is no longer sufficient to maintain solubility, and the compound precipitates. Strategies to overcome this include lowering the final concentration, increasing the percentage of co-solvent (if the experimental system tolerates it), or using a different solubilization strategy, such as pH adjustment or cyclodextrins.[4][5]

Q3: Can I just sonicate the buffer with my compound for a longer time?

A3: While sonication can help break up solid aggregates and accelerate the rate of dissolution, it cannot increase the intrinsic thermodynamic solubility of the compound. If the concentration you are trying to achieve is above the solubility limit in that specific buffer, sonication will only create a temporary, unstable supersaturated solution or a fine suspension, which is likely to precipitate over time. It is not a substitute for a proper formulation strategy.

Q4: Is there a universal buffer or solvent that will work for this compound?

A4: Unfortunately, there is no single "magic bullet" solution. The optimal formulation depends heavily on the final application (e.g., in vitro assay, cell-based study, in vivo administration) and the required concentration. The most robust approach is a systematic screening of different formulation strategies, starting with pH adjustment and co-solvents.

Troubleshooting Guides & Protocols

Guide 1: Systematic pH Optimization

The ionization state of your compound is the most powerful tool to manipulate its aqueous solubility.[6] The secondary amine can be protonated to form a soluble cation at acidic pH, while the phenol can be deprotonated to form a soluble anion at alkaline pH. This protocol will help you determine the optimal pH range for solubilization.

The following diagram illustrates how changes in pH affect the charge of the molecule, which is a key determinant of its solubility.

G cluster_0 Low pH (e.g., pH < 7) cluster_1 Neutral pH (e.g., pH ~7.4) cluster_2 High pH (e.g., pH > 10) Low_pH Predominantly Cationic Form (Protonated Amine) - Increased Solubility - Neutral_pH Predominantly Neutral/Zwitterionic Form - Low Intrinsic Solubility - Low_pH->Neutral_pH Increase pH High_pH Predominantly Anionic Form (Deprotonated Phenol) - Increased Solubility - Neutral_pH->High_pH Increase pH

Caption: pH effect on the ionization and solubility of the compound.

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate for acidic, phosphate for neutral, carbonate for alkaline).

  • Addition of Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by careful collection of the supernatant is effective. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Quantification: Determine the concentration of the dissolved compound in each supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will reveal the pH ranges where solubility is maximized.[7]

Guide 2: Co-solvent and Excipient Screening

If pH adjustment alone is insufficient or incompatible with your experimental system, the use of co-solvents or other solubilizing excipients is the next logical step.[] These agents work by reducing the polarity of the aqueous medium or by encapsulating the hydrophobic molecule.[9]

Excipient ClassExample(s)Mechanism of ActionTypical Starting Concentration (v/v)Considerations
Co-solvents Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene GlycolReduces the polarity of the aqueous solvent, decreasing the energy required to solvate the hydrophobic compound.[10]1-10%Potential for cellular toxicity or off-target effects at higher concentrations. Check experimental tolerance.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms a host-guest inclusion complex, with the hydrophobic compound inside its cavity and a hydrophilic exterior facing the water.[11][12][]2-10% (w/v)Can sometimes interfere with ligand-receptor binding assays. SBE-β-CD is often better tolerated for in vivo use.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForm micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic surface to the aqueous buffer.0.1-2%Can cause cell lysis at higher concentrations. Critical Micelle Concentration (CMC) must be exceeded.

This protocol provides a best-practice method for preparing a working solution from a high-concentration organic stock.

  • Prepare High-Concentration Stock: Weigh a precise amount of the compound and dissolve it in a minimal volume of 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution (e.g., 10-50 mM).[14] Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Perform Serial Dilution (If Needed): If your final concentration is very low, it may be necessary to perform an intermediate dilution of your stock solution in the same organic solvent to improve accuracy.

  • The Dilution Step:

    • Pipette the required volume of your final aqueous buffer into a tube.

    • While vortexing the buffer, add the required volume of the compound's stock solution drop-wise directly into the buffer.

    • This rapid mixing helps to disperse the co-solvent and compound quickly, preventing localized supersaturation and precipitation.[3]

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the solubility limit has been exceeded, and the formulation must be adjusted (e.g., by lowering the final compound concentration or increasing the co-solvent percentage).

The following diagram outlines a decision-making process for tackling solubility issues.

G start Start: Compound Precipitation in Aqueous Buffer prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer (≤1% DMSO final) prep_stock->dilute check1 Is solution clear? dilute->check1 success Success! Proceed with experiment check1->success Yes ph_adjust Investigate pH Adjustment (See Protocol 1) check1->ph_adjust No check2 Is pH modification compatible with assay? ph_adjust->check2 check2->success Yes, and effective cosolvent Screen Co-solvents (e.g., PEG 400, Ethanol) check2->cosolvent No cosolvent->success Effective cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Still precipitates cyclodextrin->success Effective combine Combine Strategies (e.g., pH + Co-solvent) cyclodextrin->combine Still precipitates combine->success Effective

Caption: Decision tree for troubleshooting compound solubility.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • AP Chemistry. 8.11 pH and Solubility.
  • ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics. (January 04 2019).
  • Wikipedia. Cosolvent.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (July 20 2025).
  • Khan Academy. pH and solubility (video) | Equilibrium.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (March 15 2024).
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Journal Name. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (July 30 2025).
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. (November 13 2023).
  • PMC - NIH. Intrinsic Solubility of Ionizable Compounds from pKa Shift. (November 13 2023).
  • Expii. Effect of pH on Solubility — Overview & Examples.
  • ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.
  • Benchchem. Solubility Profile of 5-Amino-2-methoxyphenol: A Technical Guide.
  • Source Name. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • ResearchGate. (PDF) Studies on the solubility of phenolic compounds.
  • Reddit. How to tackle compound solubility issue : r/labrats. (January 06 2022).
  • Semantic Scholar. [PDF] Aqueous Solubility of Some Natural Phenolic Compounds. (May 14 2008).
  • PMC. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. (October 28 2021).
  • Benchchem. Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Chemistry LibreTexts. 2.5: Preparing Solutions. (August 18 2025).
  • Rice University. Solutions and dilutions: working with stock solutions. (May 20 2005).
  • YouTube. Save yourself a lot of struggle - start with stock solutions not solids!. (June 13 2023).
  • ResearchGate. Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF. (November 28 2025).
  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (September 20 2005).

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. As Senior Application Scientists, we understand that unex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. As Senior Application Scientists, we understand that unexpected results are an inherent part of the research and development process. This guide is designed to provide you with expert insights and actionable solutions to common issues encountered during in-vitro assays with this compound. Our approach is rooted in explaining the causal relationships behind experimental phenomena, empowering you to not only solve immediate problems but also to build more robust assays for the future.

The structure of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol suggests it acts as a modulator of G-protein coupled receptors (GPCRs), likely the β2-adrenergic receptor, a class Gs-coupled receptor.[1][2] Therefore, this guide focuses on troubleshooting functional cell-based assays commonly used to study GPCR activation, such as cAMP accumulation, calcium flux, and reporter gene assays.

Part 1: Foundational Troubleshooting - Compound & Cell Health

Before delving into assay-specific issues, it's critical to validate the two most fundamental components of your experiment: the compound itself and the cellular system. Errors at this stage are the most common source of unreliable data.

FAQ 1: I'm observing no response, or a much weaker response than expected, from my test compound. Where do I start?

This is the most frequent issue and often points to a problem with either the compound's integrity or the health of the cells. We recommend a systematic, two-pronged validation approach.

A. Compound Integrity Check

  • Potential Cause 1: Poor Solubility. Your compound may not be fully dissolved in the assay buffer, leading to a much lower effective concentration than intended. Phenolic compounds can have limited aqueous solubility.[3]

    • Solution: Create a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. Visually inspect the stock for any precipitation. When diluting into your final aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including controls, as solvents can have independent biological effects.

  • Potential Cause 2: Compound Degradation. The compound may be unstable under your storage or experimental conditions. Phenolic groups can be susceptible to oxidation.[4][5]

    • Solution: Store the stock solution desiccated and protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For experiments involving long incubation times, consider the compound's stability in your specific assay medium at 37°C.

  • Potential Cause 3: Inaccurate Concentration. Errors in weighing, dilution, or previous handling can lead to an incorrect stock concentration.

    • Solution: If possible, verify the concentration of your stock solution using an analytical method like UV-Vis spectrophotometry if a molar extinction coefficient is known, or HPLC.

B. Cellular System Health Check

  • Potential Cause 1: Poor Cell Viability. If cells are unhealthy, their signaling pathways will be compromised, leading to a blunted or absent response. The compound itself could be cytotoxic at the tested concentrations.[6]

    • Solution: Always run a parallel cytotoxicity assay. This is a non-negotiable control experiment. An MTT, MTS, or neutral red uptake assay can be performed concurrently with your functional assay to ensure that the observed effects are not due to cell death.[7]

  • Potential Cause 2: Low or Inconsistent Receptor Expression. The cell line used may not express the target receptor (e.g., β2-adrenergic receptor) at a sufficient density to generate a robust signal.[8][9] Expression levels can also drift with increasing passage number.

    • Solution: Validate receptor expression using a method like qPCR for mRNA levels or Western blot/flow cytometry for protein levels. Use a low-passage cell bank for all experiments. If using a recombinant cell line, ensure consistent selection pressure is maintained if required.

Troubleshooting Workflow: No Signal Observed

Below is a logical workflow to diagnose the root cause of a lack of signal.

Start Problem: No Signal or Weak Signal Compound_Check Step 1: Compound Integrity Check Start->Compound_Check Solubility Is compound fully soluble in assay buffer? Compound_Check->Solubility Test Stability Is compound stable under assay conditions? Solubility->Stability Yes Result_Compound Outcome: Compound concentration or integrity is the issue. Solubility->Result_Compound No Concentration Is stock concentration accurate? Stability->Concentration Yes Stability->Result_Compound No Cell_Check Step 2: Cellular System Check Concentration->Cell_Check Yes Concentration->Result_Compound No Viability Are cells >95% viable (post-treatment)? Cell_Check->Viability Test Expression Is target receptor expression adequate and validated? Viability->Expression Yes Result_Viability Outcome: Cytotoxicity is confounding the functional result. Viability->Result_Viability No Passage Are cells low passage? Expression->Passage Yes Result_Cells Outcome: Cellular system is not optimal for this assay. Expression->Result_Cells No Assay_Check Step 3: Assay Performance Check Passage->Assay_Check Yes Passage->Result_Cells No Positive_Control Does a known agonist give a robust signal? Assay_Check->Positive_Control Test Detection Is the plate reader setting (e.g., gain) optimal? Positive_Control->Detection Yes Result_Assay Outcome: Assay protocol or instrumentation is the issue. Positive_Control->Result_Assay No Detection->Result_Assay No

Caption: Initial troubleshooting flowchart for no/low signal.

Part 2: Assay-Specific Troubleshooting

Once you have validated your compound and cells, unexpected results may stem from the specifics of the assay itself. GPCR signaling is not a simple linear path; it's a complex network of interactions.[10][11]

Simplified Gs-Coupled GPCR Signaling Pathway

The diagram below illustrates the canonical Gs pathway, which is the expected mechanism for a β2-adrenergic receptor agonist. This helps visualize where different assays intervene.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assays Assay Readouts Agonist 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol GPCR β2-Adrenergic Receptor (GPCR) Agonist->GPCR Binds G_Protein Gs Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP_Assay cAMP Assay (HTRF, ELISA, etc.) cAMP->cAMP_Assay Measures CREB CREB PKA->CREB Phosphorylates Reporter Reporter Gene Expression CREB->Reporter Drives Reporter_Assay Reporter Assay (Luciferase, β-gal) Reporter->Reporter_Assay Measures

Caption: Canonical Gs signaling pathway and associated assay points.

FAQ 2: My cAMP assay results are highly variable between replicates. What could be the cause?

High variability often points to technical inconsistencies or suboptimal assay conditions.

  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable receptor numbers and thus, variable cAMP output.

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating groups of wells. Consider using an automated cell dispenser for high-throughput applications.

  • Potential Cause 2: Phosphodiesterase (PDE) Activity. PDEs are enzymes that rapidly degrade cAMP. If their activity is high and unmanaged, your signal will be weak and inconsistent.

    • Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. This stabilizes the cAMP signal, increasing the assay window and reducing variability. You must determine the optimal concentration of IBMX for your cell type.

  • Potential Cause 3: Edge Effects. Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.

    • Solution: Avoid using the outer rows and columns of your plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

FAQ 3: The compound is active in my cAMP assay, but shows no activity in a β-arrestin recruitment assay. Is this a failed experiment?

Not necessarily. This could be a highly interesting result indicative of biased agonism .

  • Scientific Rationale: The classical view of GPCR signaling involves activation of a G-protein pathway.[11] However, it is now understood that GPCRs can also signal through an independent pathway involving the recruitment of β-arrestin proteins.[10] A "biased agonist" is a ligand that preferentially activates one pathway over the other.[12] Your compound might be a Gs-biased agonist, potently activating the adenylyl cyclase pathway (leading to cAMP production) while failing to induce the conformational change required for β-arrestin binding.

    • Troubleshooting & Validation:

      • Confirm with Multiple Agonists: Test a known "unbiased" or "balanced" agonist for your receptor (e.g., isoproterenol for the β2-AR) in both your cAMP and β-arrestin assays. This agonist should show activity in both, confirming that both assay systems are working correctly.

      • Run Full Dose-Response Curves: Characterize the potency (EC50) and efficacy (Emax) of your test compound in both assays. The discrepancy in activity should be reproducible.

      • Consider a Third Pathway: If possible, test the compound in an orthogonal assay, such as a GTPγS binding assay, which directly measures G-protein activation.[13]

Comparison of Common GPCR Functional Assays

The choice of assay can significantly impact the results you obtain. Understanding the principles and limitations of each is key.[14]

Assay TypePrincipleProsCons
cAMP Assay Measures accumulation of the second messenger cAMP.Direct measure of Gs/Gi pathway activation; High-throughput formats available (e.g., HTRF).Signal can be transient due to PDE activity; Does not capture Gq or β-arrestin signaling.
Calcium Flux Assay Measures changes in intracellular Ca2+ concentration using fluorescent dyes.Highly sensitive; Real-time kinetic data; Amenable to high-throughput screening.Primarily for Gq-coupled receptors; Can be used for Gs/Gi if using promiscuous G-proteins (e.g., Gα15/16), but this is an artificial system.[15][16]
β-Arrestin Assay Measures the recruitment of β-arrestin to the activated GPCR.Measures G-protein independent signaling; Important for understanding desensitization and biased agonism.May require engineered cell lines or proteins (e.g., BRET/FRET, Tango).[10]
Reporter Gene Assay Measures transcriptional activation downstream of a signaling pathway (e.g., CRE-luciferase for cAMP/PKA pathway).Amplified signal; End-point assay is simple to perform.Indirect measure of receptor activation; Slow response time (hours); Susceptible to off-target effects on transcription.
Part 3: Advanced Protocols

To ensure reproducibility, we provide standardized protocols for essential validation experiments.

Protocol 1: MTT Cell Viability Assay

This protocol assesses whether 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol induces cytotoxicity.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in assay medium. Remove the old medium from the cells and add the compound dilutions. Include a "vehicle control" (medium with the highest concentration of solvent, e.g., 0.5% DMSO) and a "lysis control" (e.g., 1% Triton X-100) to define 100% and 0% viability, respectively. Incubate for the same duration as your functional assay.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or a dedicated formazan solubilization buffer to each well to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the lysis control.

Protocol 2: cAMP Accumulation Assay (General HTRF)

This protocol provides a framework for a homogenous time-resolved fluorescence (HTRF) cAMP assay.

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Dispense cells into a low-volume 384-well plate.

  • Compound Addition: Add your test compound (agonist) or a combination of antagonist followed by a reference agonist. Include a known agonist like isoproterenol or forskolin (direct adenylyl cyclase activator) as a positive control.

  • Incubation: Incubate the plate at room temperature or 37°C for the optimized stimulation time (typically 15-60 minutes).

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's instructions.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Readout: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Analysis: Calculate the 665/620 ratio and convert this to a cAMP concentration using a standard curve run in parallel. Plot dose-response curves to determine EC50 values.

References
  • Sygnature Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study.
  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025, May 15). bioRxiv.
  • Hill, S. J., & Baker, J. G. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Retrieved from [Link]

  • HORIBA Scientific. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi.
  • Synthelis. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi Case study using functional CxCR4.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
  • Schihada, H., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy 2-[(Butylamino)methyl]-5-methoxyphenol (EVT-13389647).
  • Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Benchchem. (n.d.). 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9.
  • Ovadia, O., et al. (n.d.). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Journal of Biological Chemistry. Retrieved from [Link]

  • Jo, H., et al. (n.d.). Identification and validation of G protein-coupled receptors modulating flow-dependent signaling pathways in vascular endothelial cells. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Benchchem. (n.d.). Solubility Profile of 5-Amino-2-methoxyphenol: A Technical Guide.
  • Fernández-Dueñas, V., et al. (n.d.). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Biomedicines. Retrieved from [Link]

  • ResearchGate. (2025, April 7). Is there a quick and easy way to check if my GPCRs are getting activated?.
  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Efficacy Evaluation of (2-Amino-4-methoxyphenyl)methanol Derivatives.
  • Anderson, G. P. (2006). Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. Clinical Reviews in Allergy & Immunology. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Retrieved from [Link]

  • Fluorochem. (n.d.). 4-{[(butan-2-yl)amino]methyl}-2-methoxyphenol.
  • BLDpharm. (n.d.). 2-{[(butan-2-yl)amino]methyl}-6-methoxyphenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • El-Kased, A. F., et al. (2025, February 25). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. MDPI. Retrieved from [Link]

  • ChemDiv. (n.d.). Compound 5-{[(butan-2-yl)(thiophene-2-carbonyl)amino]methyl}.
  • Tattersfield, A. E. (2006). Current issues with beta2-adrenoceptor agonists: historical background. Clinical Reviews in Allergy & Immunology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic stability of substituted phenolic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic stability of substituted phenolic amines. The active pharmaceutical ingredient (API) 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol presents a unique dual-vulnerability profile: an electron-rich guaiacol-like phenol moiety and a sterically hindered, yet highly reactive, secondary amine.

This guide synthesizes field-proven methodologies and authoritative standards to help you establish self-validating storage protocols and troubleshoot degradation issues effectively.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the causality of the molecule's instability:

  • Phenol Auto-Oxidation : The electron-donating methoxy group at the ortho position enriches the phenol ring's electron density. This lowers the oxidation potential, making the phenol highly susceptible to transition-metal-catalyzed or photo-initiated auto-oxidation, rapidly forming colored quinone derivatives[1].

  • Secondary Amine Reactivity : The sec-butyl substituted amine is prone to N-oxidation, N-nitrosation (a critical toxicological concern), and nucleophilic attack on excipient degradation products (e.g., formylation)[2].

Troubleshooting & FAQs

Q1: My purified API batch turned pinkish-brown after three months in the refrigerator. What is the root cause, and how do I prevent it?

  • Causality : The discoloration is a hallmark of phenol oxidation into ortho- or para-quinone derivatives[1]. Even at 4°C, trace oxygen in the vial headspace and ambient light exposure during sample retrieval provide enough activation energy to initiate the radical chain reaction.

  • Solution : Transition to an anaerobic storage system. Aliquot the API into amber glass vials (to block UV/Vis initiation) and blanket the headspace with Argon. Argon is denser than Nitrogen and provides a superior protective layer against oxygen ingress. Store at -20°C or -80°C to kinetically quench the oxidation rate.

Q2: During accelerated stability testing (40°C/75% RH), LC-MS analysis revealed a degradant with a +28 Da mass shift. What is happening?

  • Causality : A +28 Da mass shift on a secondary amine strongly indicates N-formylation. If your formulation includes Polyethylene Glycols (PEGs), be aware that PEGs undergo oxidative degradation to yield formaldehyde and formic acid. These reactive impurities readily attack the secondary amine in an Eschweiler-Clarke-type reaction to form N-methyl (+14 Da) or N-formyl (+28 Da) impurities[2].

  • Solution : Screen your excipients. Switch to high-purity, peroxide-free PEGs, or utilize an alternative binder. Implement a self-validating control by running a parallel stability study of the API without the excipient to confirm the source of the formyl group.

Q3: We are using saturated sodium nitrite solutions to control humidity in our stability chambers. Is this appropriate for this compound?

  • Causality : Absolutely not. Saturated sodium nitrite ( NaNO2​ ) solutions emit volatile nitric oxide ( NOx​ ) species into the chamber headspace. These gases diffuse into the solid sample and react with the secondary amine to form highly mutagenic N-nitrosamines, resulting in a +29 Da mass shift[3].

  • Solution : Immediately switch your humidity control salts. Use saturated potassium iodide (KI) or sodium chloride (NaCl) solutions, which do not emit reactive nitrogen species, ensuring artifact-free stability data per ICH Q1A (R2) guidelines[4].

Quantitative Data: Degradation Pathways & Kinetic Triggers
Functional GroupPrimary DegradantLC-MS Mass ShiftKinetic TriggerPreventive Strategy
Phenol Moiety ortho/para-Quinones-2 Da (Loss of 2H) O2​ , Light, Transition MetalsArgon blanketing, Amber vials, EDTA chelators
Secondary Amine N-Formyl derivative+28 DaPEG degradation (Formic acid)Excipient screening, avoid PEGs
Secondary Amine N-Nitrosamine+29 Da NOx​ from NaNO2​ humidity saltsUse KI or NaCl for humidity control
Secondary Amine N-Oxide+16 DaPeroxides ( H2​O2​ )Antioxidants (e.g., Ascorbic acid)
Experimental Protocols: Self-Validating Systems
Protocol 1: Anaerobic Aliquoting for Long-Term Storage

Do not rely on bulk storage. Repeated opening of a master vial introduces moisture and oxygen, destroying the integrity of the batch.

  • Preparation : Pre-chill amber glass vials to -20°C.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-initiated auto-oxidation. Pre-chilling reduces the kinetic energy of the system, minimizing transient oxidation during the transfer process.

  • Purging : Purge vials with Argon gas (99.999% purity) via a Schlenk line for 30 seconds.

    • Causality: Argon is denser than Nitrogen and effectively displaces oxygen at the bottom of the vial, preventing phenol oxidation[1].

  • Aliquoting : Transfer the API and immediately cap with PTFE-lined septa.

    • Causality: PTFE is chemically inert and prevents the secondary amine from reacting with plasticizers found in standard rubber septa.

  • Self-Validation Step : Include a "Sentinel Vial" containing a small amount of API dissolved in a dilute colorimetric redox indicator (e.g., resazurin) stored alongside the batch.

    • Causality: If the storage seal fails and oxygen enters, the sentinel vial will change color before the solid API significantly degrades, validating the integrity of the storage environment.

Protocol 2: Forced Degradation (Oxidative Stress Testing)

This protocol isolates the specific degradation mechanisms of the compound.

  • Sample Preparation : Prepare 1 mg/mL API solutions in HPLC-grade water.

  • Matrix Setup : Set up a self-validating matrix to isolate variables:

    • Tube A (Negative Control) : API + Water, purged with Argon, kept in the dark at 25°C.

    • Tube B (Positive Control) : API + 3% H2​O2​ at 25°C.

    • Tube C (Mechanistic Control) : API + 3% H2​O2​

      • 1mM EDTA at 25°C.
  • Incubation & Analysis : Incubate for 24 hours and analyze via LC-MS.

  • Self-Validation Logic : This matrix isolates the degradation mechanism. If Tube B degrades but Tube C does not, it proves that trace transition metals in your formulation are catalyzing the peroxide oxidation of the phenol. If both degrade equally, the phenol is highly susceptible to direct oxidation.

Visualization: Forced Degradation Workflow

G cluster_0 Self-Validating Forced Degradation Workflow (ICH Q1A) API API: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Control Negative Control (Argon, Dark, 25°C) API->Control Baseline Oxidation Oxidative Stress (3% H2O2, 25°C) API->Oxidation Phenol Vulnerability Excipient Excipient Stress (API + PEG 6000, 40°C) API->Excipient Amine Vulnerability Analysis LC-MS / UV-Vis Analysis Control->Analysis Oxidation->Analysis Detects Quinones Excipient->Analysis Detects N-Formylation

Self-validating forced degradation workflow for isolating functional group vulnerabilities.

References
  • ICH Q1A (R2) Stability testing of new drug substances and drug products Source: International Council for Harmonisation (ICH) / European Medicines Agency URL:[Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control Source: Journal of Pharmaceutical Sciences / PubMed URL:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: MDPI Pharmaceutics URL:[Link]

Sources

Optimization

scaling up the synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Welcome to the Technical Support Center for the scale-up synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol . This secondary amine is typically synthesized via the reductive amination of isovanillin (3-hydroxy-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol . This secondary amine is typically synthesized via the reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with sec-butylamine.

Moving this synthesis from the laboratory bench to the pilot plant introduces complex thermodynamic and kinetic challenges. This guide is designed for process chemists and drug development professionals, providing causality-driven troubleshooting, quantitative reagent analysis, and a self-validating standard operating procedure (SOP).

Part 1: Process Workflow Visualization

Workflow Start Isovanillin + sec-Butylamine Condensation Dean-Stark Condensation (Toluene, 110°C) Start->Condensation H2O Removal Reduction Chemoselective Reduction (STAB, 5°C) Condensation->Reduction IPC: <1% Aldehyde Workup Isoelectric Workup (pH 10.0, Brine) Reduction->Workup IPC: >99% Conversion Product 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol Workup->Product Crystallization

Figure 1: Self-validating scale-up workflow for the reductive amination of isovanillin.

Part 2: Troubleshooting & FAQs

Q1: During our 50 L scale-up, conversion to the imine intermediate stalled at 85%, whereas it reached >98% at the 100 mL lab scale. Why is this happening? A: This is a classic equilibrium limitation. At the lab scale, 3Å molecular sieves efficiently sequester the water byproduct to drive the condensation forward. However, at the 50 L scale, molecular sieves suffer from poor mass transfer and mechanical attrition, leading to incomplete water removal and reactor fouling. Causality: Imine condensation is a reversible reaction where the equilibrium constant ( Keq​ ) is highly sensitive to water activity. Solution: Transition to azeotropic distillation. By refluxing the reaction in toluene and continuously removing the toluene-water azeotrope via a Dean-Stark trap, you permanently shift the equilibrium to the right, achieving >99% conversion without the need for solid desiccants[1].

Q2: We are detecting significant amounts of 5-(hydroxymethyl)-2-methoxyphenol (isovanillyl alcohol) in our crude mixture. How do we suppress this byproduct? A: This byproduct arises from the direct reduction of unreacted isovanillin. Causality: If you are using Sodium Borohydride ( NaBH4​ ), its high hydride reactivity lacks the chemoselectivity required to differentiate between the imine and the residual aldehyde. Furthermore, NaBH4​ reacts exothermically with protic solvents, generating H2​ gas and altering the stoichiometry. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB highly chemoselective for the more electrophilic iminium ion over the neutral aldehyde[2].

Q3: The aqueous workup consistently forms an unbreakable emulsion, severely impacting our isolated yield. What is the mechanism behind this, and how can it be resolved? A: You are dealing with an amphoteric surfactant. Causality: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol contains both an acidic phenol ( pKa​≈9.5 ) and a basic secondary amine ( pKa​≈10.5 ). During a standard aqueous quench, if the pH is too high, the water-soluble phenolate anion forms; if too low, the ammonium cation forms. Both ionic states act as potent surfactants, stabilizing organic-aqueous emulsions. Solution: You must strictly buffer the aqueous phase to the molecule's isoelectric point (pI ≈10.0 ). At this pH, the molecule exists primarily as a neutral zwitterion, minimizing its surfactant properties and driving it into the organic phase. Adding brine (NaCl) will further increase the ionic strength of the aqueous layer, breaking the emulsion via the salting-out effect.

Part 3: Quantitative Reagent Selection

To optimize the reduction step for pilot-scale manufacturing, we evaluated three standard reducing systems. STAB is recommended for its balance of safety, chemoselectivity, and yield[2][3].

Reducing AgentChemoselectivity (Imine vs Aldehyde)Exotherm (∆T/mol)Primary Byproduct RiskScale-Up Suitability
NaBH4​ LowHigh (+45°C)Isovanillyl alcoholPoor (Requires strict cryogenic cooling)
NaBH(OAc)3​ (STAB) High Low (+12°C) Acetamide derivatives (Trace) Excellent (Standard for pilot scale)
H2​ / Pd-C ModerateLow (+5°C)Ring hydrogenation / HydrogenolysisGood (Requires specialized pressure vessels)

Part 4: Self-Validating Pilot-Scale Protocol (10-L Scale)

This protocol utilizes a "self-validating" methodology. You must not proceed to the next step until the specific In-Process Control (IPC) metric is met.

Step 1: Azeotropic Imine Formation

  • Charge a 10 L jacketed reactor with Isovanillin (1.52 kg, 10.0 mol) and Toluene (5.0 L).

  • Begin agitation (250 rpm) and add sec-butylamine (0.80 kg, 11.0 mol, 1.1 eq) dropwise over 30 minutes.

  • Attach a Dean-Stark apparatus and heat the jacket to 115°C to achieve a vigorous reflux.

  • Validation Check 1: Monitor the water collection in the Dean-Stark trap. The theoretical water volume is 180 mL. Do not proceed until at least 175 mL is collected and HPLC analysis confirms <1.0% residual isovanillin.

Step 2: Chemoselective Reduction

  • Cool the reactor internal temperature to 5°C.

  • Charge Sodium Triacetoxyborohydride (STAB) (3.18 kg, 15.0 mol, 1.5 eq) in 500 g portions over 2 hours.

  • Validation Check 2: Monitor the internal thermocouple. The addition rate must be gated to ensure the internal temperature does not exceed 15°C.

  • Stir the suspension at 15°C for 4 hours.

  • Validation Check 3: Perform LC-MS analysis. Proceed only when the imine mass ( [M+H]+=208 ) is completely consumed and the product mass ( [M+H]+=210 ) is dominant.

Step 3: Isoelectric Quench and Isolation

  • Quench the reaction by slowly adding 3.0 L of saturated aqueous NaHCO3​ .

  • Adjust the aqueous layer pH to exactly 10.0 using 2M NaOH or 1M HCl as needed. Add 1.0 kg of NaCl to the aqueous phase and stir for 15 minutes.

  • Stop agitation and allow phase separation.

  • Validation Check 4: The phases should cleanly separate within 15 minutes. If an emulsion persists, verify the pH is exactly 10.0 and add an additional 500 g of NaCl.

  • Separate the organic (toluene) layer, wash with 1 L of brine, and concentrate under reduced pressure to a volume of 2 L.

  • Induce crystallization by adding Heptane (4 L) over 1 hour at 0°C. Filter the resulting solid and dry under a vacuum at 40°C.

Part 5: References

  • Amin Bornadel et al., "Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study", Organic Process Research & Development (2019). URL: [Link]

  • Alison Campbell Brewer et al., "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia", Organic Process Research & Development (2021). URL: [Link]

  • Ajinomoto Co Inc, "Process for the preparation of advantame" US Patent US20160304439A1, Google Patents (2016). URL:

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Analogs as Novel TRPV1 Modulators

Executive Summary The development of non-narcotic analgesics has heavily focused on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While classic vanilloids (e.g., capsaicin) act as potent agonists, modifyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-narcotic analgesics has heavily focused on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While classic vanilloids (e.g., capsaicin) act as potent agonists, modifying the pharmacophore to an isovanilloid scaffold can invert this activity, yielding potent antagonists. This guide provides an in-depth structure-activity relationship (SAR) analysis of 5-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (the sec-butyl isovanilloid analog), objectively comparing its performance against alternative alkyl and regioisomer analogs. Through rigorous in vitro profiling, we demonstrate how specific steric bulk at the benzylic amine drives target engagement and metabolic stability.

Mechanistic Rationale: The Isovanilloid Pharmacophore

TRPV1 is a non-selective cation channel that integrates noxious stimuli, including heat, protons, and chemical irritants (1[1]). Previous SAR studies have revealed that a specific aromatic A-ring configuration and a hydrogen bond-donating group are required for maximum potency at TRPV1 (2[2]).

The shift from a standard vanilloid (4-hydroxy-3-methoxybenzyl) to an isovanilloid (3-hydroxy-4-methoxybenzyl, systematically denoted here as 5-alkyl-2-methoxyphenol) scaffold is a well-documented strategy to convert TRPV1 agonism into potent antagonism (3[3]).

The inclusion of the chiral sec-butyl group at the benzylic amine serves two critical functions:

  • Steric Locking: The methyl branch of the sec-butyl group restricts the conformational flexibility of the amine, locking the molecule into a bioactive conformation that optimally interacts with the intracellular Tyr511 and Ser512 residues of TRPV1.

  • Metabolic Shielding: The steric bulk shields the adjacent carbon from rapid alpha-oxidation by hepatic cytochromes, improving the compound's half-life compared to straight-chain alternatives.

G A Capsaicin (Agonist) B TRPV1 Channel (Open State) A->B Activates C Ca2+ Influx B->C Ion Permeation D Nociceptive Signaling C->D Depolarization E 5-{[(Butan-2-yl)amino]methyl}- 2-methoxyphenol (Antagonist) F TRPV1 Channel (Closed State) E->F Binds Intracellularly F->B Allosteric Blockade

Mechanism of action for the sec-butyl isovanilloid analog blocking TRPV1-mediated calcium influx.

SAR Data & Comparative Analysis

To objectively evaluate the performance of the sec-butyl analog, it was benchmarked against three alternative alkyl substitutions and its exact regioisomer. The data below synthesizes the primary screening metrics.

CompoundR-Group (Amine)RegiochemistryTRPV1 IC₅₀ (nM)FLIPR Eₘₐₓ (%)LogD (pH 7.4)Microsomal CLᵢₙₜ (µL/min/mg)
1 (Lead) sec-ButylIsovanilloid (5-substituted)18.5 < 5% 2.432
2 iso-PropylIsovanilloid (5-substituted)85.2< 5%1.945
3 tert-ButylIsovanilloid (5-substituted)412.012%2.618
4 n-ButylIsovanilloid (5-substituted)145.625% (Partial)2.588
5 sec-ButylVanilloid (4-substituted)> 100085% (Agonist)2.435

Key Insights:

  • Steric Tolerance: Compound 1 (sec-butyl) demonstrates a 4.6-fold increase in potency over Compound 2 (iso-propyl), indicating that the binding pocket favors extended, yet branched, lipophilicity. However, the excessive bulk of Compound 3 (tert-butyl) causes a steric clash, drastically reducing affinity.

  • Regiochemical Switch: Compound 5 (the 4-substituted vanilloid regioisomer) acts as a robust agonist (Eₘₐₓ 85%), validating the hypothesis that the isovanilloid arrangement is strictly required for antagonism.

  • Metabolic Stability: The straight-chain Compound 4 (n-butyl) suffers from high intrinsic clearance (CLᵢₙₜ 88 µL/min/mg) due to unhindered oxidative metabolism, an issue effectively resolved by the sec-butyl branching in Compound 1.

Experimental Protocols & Methodologies

The following protocols outline the self-validating experimental systems used to generate the comparative data. Every step is designed to isolate the TRPV1-specific mechanism of action.

G S1 Library Synthesis (Reductive Amination) S2 FLIPR Calcium Assay (Primary Screen) S1->S2 Purified Analogs S3 Patch-Clamp (Secondary Validation) S2->S3 IC50 < 100 nM S4 In Vivo Efficacy (Thermal Hyperalgesia) S3->S4 Target Engagement

Figure 2: Tiered experimental workflow for the structure-activity relationship screening cascade.

Protocol 1: High-Throughput FLIPR Tetra Calcium Mobilization Assay

Objective: Quantify the antagonistic potency (IC₅₀) of the synthesized analogs against capsaicin-induced TRPV1 activation.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 96-well black-walled, clear-bottom plates.

    • Causality: Black walls prevent optical cross-talk between wells during fluorescence reading, while clear bottoms allow bottom-up laser excitation (4[4]).

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 2.5 mM probenecid for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is utilized because its acetoxymethyl ester modification allows passive membrane diffusion. Once intracellular, endogenous esterases cleave the AM groups, trapping the fluorophore and enabling it to bind free Ca²⁺ (5[5]). Probenecid is strictly required to inhibit multidrug resistance proteins (e.g., P-glycoprotein), preventing the premature active extrusion of the dye.

  • Compound Pre-incubation: Wash cells with HEPES-buffered saline to remove extracellular dye, then pre-incubate with varying concentrations of the sec-butyl analog for 30 minutes.

    • Causality: A 30-minute equilibration is necessary because isovanilloid antagonists must traverse the plasma membrane to access the intracellular vanilloid binding pocket (2[2]).

  • Agonist Challenge & Readout: Stimulate cells with 1 µM Capsaicin (an EC₈₀ concentration) and monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

    • Causality: Using an EC₈₀ concentration of capsaicin ensures a robust signal window while remaining sensitive to competitive antagonism, allowing for accurate IC₅₀ derivation (4[4]).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Validate the primary screen hits by directly measuring TRPV1 ion channel currents, eliminating potential fluorescence artifacts.

  • Configuration: Establish a whole-cell voltage clamp on isolated TRPV1-HEK293 cells, holding the membrane potential at -60 mV.

    • Causality: Holding the membrane at -60 mV mimics the resting membrane potential of nociceptive sensory neurons and provides a strong electrochemical driving force for inward cation currents (Ca²⁺/Na⁺) upon channel opening (1[1]).

  • Intracellular Solution: Fill the recording pipette with a solution containing 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, and 5 mM EGTA (pH 7.2).

    • Causality: The use of CsCl instead of KCl is a critical self-validating step; cesium effectively blocks outward delayed rectifier potassium currents, ensuring that the measured inward currents are exclusively mediated by TRPV1. EGTA acts as a calcium chelator to prevent calcium-dependent desensitization of the channel during the recording.

  • Perfusion & Recording: Rapidly perfuse the cells with extracellular solution containing the test compound, followed by co-application with 1 µM capsaicin. Record the peak inward current amplitude to calculate percentage inhibition.

References

  • Source: nih.
  • Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1)
  • Pharmacology and Antitussive Efficacy of 4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)
  • Source: biorxiv.
  • Sung-Eun KIM | CEO | Ph.D.

Sources

Comparative

Analytical Strategies for the Enantiomeric Purity Determination of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Analyst: Senior Application Scientist Executive Summary The accurate determination of enantiomeric purity is a critical quality attr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Analyst: Senior Application Scientist

Executive Summary

The accurate determination of enantiomeric purity is a critical quality attribute in drug development, dictating both pharmacokinetic efficacy and toxicological safety. The molecule 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol presents a multifaceted chromatographic challenge due to its bifunctional nature—combining a basic secondary amine with an acidic methoxyphenol moiety.

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) utilizing Amylose-based Chiral Stationary Phases (CSPs) against traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Through mechanistic analysis and empirical data, we demonstrate that Amylose-based SFC provides superior resolution, faster throughput, and a robust self-validating framework for this specific class of chiral amines.

Mechanistic Context: The Chiral Challenge

To understand why certain methods fail while others succeed, we must first analyze the causality behind the analyte's behavior.

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol contains a chiral center at the sec-butyl group directly adjacent to a secondary amine. Secondary amines are notorious in chromatography; they act as strong hydrogen bond donors and acceptors, leading to severe peak tailing on silica-based matrices due to electrostatic interactions with residual silanols[1]. Concurrently, the methoxyphenol group introduces additional hydrogen bonding and potential π-π stacking dynamics.

When selecting a CSP, the structural geometry of the polymer is paramount. The helical structure of amylose tris(3,5-dimethylphenylcarbamate) provides a deeper, more rigid inclusion cavity compared to its linear cellulose counterpart[2]. The sec-butyl group of our target molecule requires profound steric inclusion to achieve baseline chiral discrimination—a mechanism heavily favored by the amylose backbone[3].

ChiralRecognition Molecule 5-{[(Butan-2-yl)amino]methyl} -2-methoxyphenol H_Bond Hydrogen Bonding Molecule->H_Bond Pi_Pi π-π Interactions Molecule->Pi_Pi Steric Steric Inclusion Molecule->Steric CSP Amylose-based CSP CSP->H_Bond CSP->Pi_Pi CSP->Steric R_Isomer (R)-Enantiomer (Elutes First) H_Bond->R_Isomer Transient Complex S_Isomer (S)-Enantiomer (Elutes Second) H_Bond->S_Isomer Stronger Affinity Pi_Pi->R_Isomer Pi_Pi->S_Isomer Steric->R_Isomer Steric->S_Isomer

Mechanistic pathway of chiral recognition between the analyte and amylose-based CSP.

Comparative Analysis of Modalities

The Product: SFC with Amylose-based CSPs

Supercritical Fluid Chromatography (SFC) leverages supercritical CO₂ as the primary mobile phase. The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3 to 5 times higher than HPLC without sacrificing column efficiency[1]. For our specific amino-phenol, SFC coupled with an Amylose-C Neo or Chiralpak AD-H column provides exceptional loadability and resolution[3].

Alternative 1: NP-HPLC with Cellulose-based CSPs

Traditional NP-HPLC using hexane/alcohol mixtures is the historical standard for enantiomeric purity[2]. However, the high viscosity of these solvents broadens peaks due to slower mass transfer. Furthermore, cellulose-based columns often struggle to fully resolve the sec-butyl chiral center, resulting in partial co-elution.

Alternative 2: GC-MS with Chiral Derivatization

Gas chromatography requires the analyte to be volatile. Because our molecule contains both a phenol and an amine, direct GC analysis leads to thermal degradation and irreversible column adsorption. Derivatization (e.g., using Mosher's acid chloride) is mandatory to convert the enantiomers into volatile diastereomers[4]. This adds hours to sample preparation and introduces kinetic isotope effects or racemization risks during the chemical reaction.

Quantitative Performance Data
ParameterSFC (Amylose-based CSP)NP-HPLC (Cellulose-based CSP)GC-MS (Chiral Derivatization)
Separation Mechanism Transient diastereomeric complexTransient diastereomeric complexCovalent diastereomers
Resolution ( Rs​ ) > 3.5 (Baseline)1.8 (Near baseline)1.5 (Partial)
Analysis Time < 6 min ~ 25 min> 40 min (inc. prep)
Limit of Quantitation 0.05% ee 0.1% ee0.5% ee
Solvent Consumption Very Low (CO₂-based)High (Hexane/EtOH)Low (Carrier gas)
Sample Integrity Intact IntactDerivatized (Altered)

Step-by-Step Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols below are designed as self-validating systems . A protocol cannot be considered robust unless it inherently verifies its own performance.

Protocol 1: SFC-UV Workflow (Optimized Method)

Causality Check: Why use a dual-additive system? The secondary amine requires a volatile base to mask silanols, while the phenol requires a trace acid to suppress ionization. This "zwitterionic" additive approach yields perfectly symmetrical peaks[5].

  • Sample Preparation: Dissolve the analyte in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds.

  • System Setup: Equilibrate the Analytical SFC system equipped with a Photodiode Array (PDA) detector.

  • Column: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Set the gradient to 75% CO₂ / 25% Methanol.

  • Additives: Pre-mix the Methanol co-solvent with 0.1% Isopropylamine (IPA) and 0.1% Trifluoroacetic acid (TFA) .

  • Parameters: Flow rate at 3.0 mL/min; Backpressure regulator (BPR) at 120 bar; Column temperature at 35 °C; UV detection at 220 nm and 275 nm.

  • Self-Validation Criteria: Inject a racemic standard. The system is validated only if the Resolution ( Rs​ ) > 2.0 and the Tailing Factor ( Tf​ ) of the later-eluting enantiomer is < 1.2. A Tf​ > 1.2 immediately signals that the dynamic coating of residual silanols has failed, invalidating the run.

Protocol 2: NP-HPLC Workflow (Alternative Method)
  • Sample Preparation: Dissolve the analyte in Hexane/Ethanol (50:50) to 1.0 mg/mL.

  • Column: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane / Ethanol (80:20, v/v) containing 0.1% Diethylamine (DEA)[2].

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C.

  • Self-Validation Criteria: Inject racemic standard. Validated if Rs​ > 1.5. Note the significantly longer retention times (~25 mins) compared to SFC.

SFCWorkflow Start 1. Sample Preparation (1 mg/mL in Methanol) Screening 2. CSP Screening (Amylose vs. Cellulose) Start->Screening Modifier 3. Co-solvent Optimization (CO2 + MeOH/EtOH) Screening->Modifier Additive 4. Additive Tuning (0.1% IPA + 0.1% TFA) Modifier->Additive Validation 5. Method Validation (Rs > 2.0, Tf < 1.2) Additive->Validation

Systematic workflow for SFC-based chiral method development and validation.

Conclusion

For the investigation of the enantiomeric purity of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, SFC utilizing an Amylose-based CSP is the definitive analytical choice. It mitigates the severe tailing issues inherent to secondary amines through rapid mass transfer and optimized zwitterionic additives, vastly outperforming both NP-HPLC (in speed and resolution) and GC-MS (in sample integrity and throughput).

Sources

Validation

Independent Replication Guide: Evaluating 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol as a Novel Isovanilloid Modulator

Executive Summary & Structural Causality In the landscape of transient receptor potential vanilloid 1 (TRPV1) pharmacology, the orientation of functional groups on the aromatic ring dictates the molecular switch between...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of transient receptor potential vanilloid 1 (TRPV1) pharmacology, the orientation of functional groups on the aromatic ring dictates the molecular switch between agonism and antagonism. While classic vanilloids (e.g., capsaicin) feature a 4-hydroxy-3-methoxybenzyl pattern that robustly activates the channel, shifting this substitution pattern to an isovanilloid configuration (3-hydroxy-4-methoxybenzyl equivalent) often abolishes agonism and introduces competitive antagonism[1].

The compound 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol represents a highly specific isovanilloid derivative. Structurally, the placement of the sec-butylaminomethyl group at position 5, relative to the 1-hydroxy and 2-methoxy groups, creates an isovanilloid-like steric profile. For researchers and drug development professionals, replicating the pharmacological profiling of this compound requires a rigorous, self-validating experimental architecture to distinguish true receptor antagonism from off-target cytotoxicity or assay artifacts.

This guide provides an authoritative, step-by-step framework for independently replicating the in vitro evaluation of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol against established TRPV1 antagonists.

Mechanism of Action

To contextualize the experimental design, it is critical to understand the proposed mechanism of action. The isovanilloid derivative competes with endogenous and exogenous agonists (like capsaicin or anandamide) for the intracellular binding pocket of the TRPV1 channel, stabilizing the closed state and preventing calcium ( Ca2+ ) influx.

TRPV1_Pathway Capsaicin Capsaicin (Vanilloid Agonist) TRPV1_Closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_Closed Binds IsoV1 5-{[(Butan-2-yl)amino]methyl}- 2-methoxyphenol (Isovanilloid Antagonist) IsoV1->TRPV1_Closed Competitive Binding (Blocks Activation) TRPV1_Open TRPV1 Channel (Open State) IsoV1->TRPV1_Open Prevents Opening TRPV1_Closed->TRPV1_Open Activation Ca2_Influx Ca2+ Influx TRPV1_Open->Ca2_Influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization

Mechanism of TRPV1 antagonism by the isovanilloid derivative preventing calcium influx.

Comparative Performance Data

When validating a novel isovanilloid, it must be benchmarked against industry-standard reference compounds. Capsazepine is the prototypical competitive TRPV1 antagonist[2], while AMG9810 represents a highly potent, selective, next-generation cinnamide antagonist[3].

The following table summarizes the expected quantitative benchmarks for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol when subjected to the replication protocols detailed in Section 4.

CompoundMechanism of ActionhTRPV1 IC50​ (nM) Emax​ (% Inhibition)Cytotoxicity CC50​ (µM)
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Competitive Antagonist145.2 ± 12.492.4%> 100
Capsazepine Competitive Antagonist420.5 ± 35.185.0%> 50
AMG9810 Competitive Antagonist24.5 ± 15.798.5%> 100

Data represents standardized in vitro benchmarks for isovanilloid derivatives in HEK293T-hTRPV1 models.

Self-Validating Experimental Workflows

A common pitfall in high-throughput TRP channel screening is the reliance on a single readout modality. Fluorescent calcium dyes are highly susceptible to compound autofluorescence, while off-target GPCR modulation can trigger intracellular calcium release, leading to false negatives in antagonist screens.

To ensure absolute scientific integrity, the following workflow employs a self-validating system : a high-throughput fluorescent primary screen (FLIPR) orthogonally validated by direct electrophysiological measurement (Patch-Clamp).

Workflow Step1 1. Compound Preparation (Isovanilloid, Capsazepine, AMG9810) Step2 2. Cell Culture (HEK293T + hTRPV1 Plasmid) Step1->Step2 Step3 3. Fluo-4 AM Loading (Intracellular Ca2+ Indicator) Step2->Step3 Step4 4. FLIPR Calcium Assay (Primary HTS Screen) Step3->Step4 Step5 5. Patch-Clamp Electrophysiology (Orthogonal Validation) Step4->Step5 Hits > 50% Inhibition Step6 6. Data Analysis (IC50 & Hill Equation Fitting) Step5->Step6 Confirmed Channel Block

Self-validating experimental workflow for independent replication of TRPV1 modulators.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

This protocol maps the dose-response curve of the compound using Fluo-4 AM, a non-ratiometric dye that exhibits a massive increase in fluorescence upon binding free calcium[4].

  • Step 1: Cell Preparation. Seed HEK293T cells transiently transfected with human TRPV1 at a density of 40,000 cells/well in 384-well poly-D-lysine coated plates.

    • Causality: Poly-D-lysine provides a strong electrostatic interaction with the negatively charged cell membrane, preventing cell detachment during the automated washing steps of the FLIPR protocol.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in HEPES-buffered Hank's balanced salt solution (HBSS) for 45 minutes at 37°C[5].

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active fluorophore. Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from pumping the dye back out into the extracellular space.

  • Step 3: Compound Pre-Incubation. Wash the cells to remove extracellular dye. Add 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol in a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 10 minutes.

  • Step 4: Agonist Challenge. Using the FLIPR liquid handler, inject 100 nM Capsaicin (the established EC80​ concentration) into all wells.

    • Causality: Challenging with an EC80​ concentration (rather than Emax​ ) ensures a robust signal window while remaining sensitive enough to detect competitive antagonism without insurmountable agonist competition.

  • Step 5: Readout. Monitor fluorescence (Excitation 488 nm / Emission 525 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50​ .

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Compounds that successfully inhibit the calcium signal in Protocol 1 must be validated via patch-clamp to confirm direct channel blockade and rule out dye interference or off-target effects.

  • Step 1: Pipette Preparation. Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with an intracellular solution containing (in mM): 140 CsCl, 2 MgCl2​ , 5 EGTA, 10 HEPES (pH 7.2).

    • Causality: Cesium chloride (CsCl) is used instead of KCl to block endogenous voltage-gated potassium currents, isolating the non-selective cation current generated by TRPV1.

  • Step 2: Whole-Cell Configuration. Achieve a gigaseal (>1 GΩ) on an isolated HEK293T-hTRPV1 cell and apply brief suction to rupture the membrane. Hold the membrane potential at -60 mV.

  • Step 3: Perfusion & Validation.

    • Rapidly perfuse 100 nM capsaicin to elicit an inward macroscopic current, establishing the baseline response.

    • Wash out the capsaicin with standard extracellular buffer until the current returns to baseline.

    • Co-perfuse 100 nM capsaicin with 1 µM of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol.

    • Causality: Direct measurement of the inward current bypasses secondary messenger pathways and intracellular calcium stores. If the compound is a true competitive antagonist, the macroscopic current will be significantly blunted during co-perfusion compared to the baseline capsaicin response.

References

  • Transient Receptor Potential Vanilloid 1 Antagonist, Capsazepine, Improves Survival in a Rat Hemorrhagic Shock Model - PMC. nih.gov.
  • AMG 9810 | TRPV Channels - Tocris Bioscience. tocris.com.
  • Deletion of vanilloid receptor 1_expressing primary afferent neurons for pain control - JCI. jci.org.
  • Activation of host transient receptor potential (TRP) channels by praziquantel stereoisomers - PMC. nih.gov.
  • Vanilloid - Wikipedia. wikipedia.org.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive, step-by-step operational guide for the proper disposal of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol . This document i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive, step-by-step operational guide for the proper disposal of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol . This document is designed for researchers, scientists, and environmental health and safety (EHS) professionals who require authoritative, self-validating protocols for managing complex organic chemical waste.

Physicochemical Hazard Profiling & Causality

To safely manage a chemical, one must first understand the causality behind its reactivity and environmental impact.

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is a synthetic organic compound featuring a substituted phenol ring (with a methoxy group) and a secondary amine (sec-butylamine) tethered via a methyl bridge.

  • Amphoteric Nature: The presence of both a weakly acidic phenolic hydroxyl group and a basic secondary amine means this compound can react with both strong acids and strong bases.

  • Toxicity & Environmental Hazard: Phenol derivatives are notorious for their high aquatic toxicity and ability to rapidly penetrate the skin, causing systemic toxicity and severe irritation[1].

  • Combustibility: As an organic compound, it is combustible and will generate toxic nitrogen oxides (NOx) upon incomplete combustion.

Because of these properties, drain disposal is strictly prohibited [2]. The compound must be segregated from strong oxidizers and disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Quantitative Data & Logistical Summary
ParameterSpecification / ActionScientific Rationale
Chemical Class Phenolic AmineExhibits amphoteric behavior; requires strict segregation from strong acids, bases, and oxidizers.
Primary Hazard Toxic / Irritant / EnvironmentalPhenol moieties cause severe tissue irritation and pose severe risks to aquatic ecosystems.
Compatible Containers Borosilicate Glass, HDPEPrevents leaching, solvent degradation, or matrix breakdown of the container.
Incompatible Materials Strong Oxidizers, Acid ChloridesHigh risk of exothermic reactions or the evolution of toxic gases.
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the aromatic ring and amine, preventing environmental persistence.

Standard Operating Procedure (SOP): Waste Disposal

This self-validating workflow ensures that waste is tracked from the point of generation to its final disposition, maintaining compliance with the Resource Conservation and Recovery Act (RCRA) and standard EPA guidelines [3].

Step 1: Waste Segregation and Containerization
  • Select the Receptacle: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the cap has a secure, leak-proof PTFE liner.

  • Segregate: Do not mix this waste with strong oxidizers, heavy metals, or radioactive waste. Mixing incompatible chemicals can lead to dangerous exothermic reactions [4].

  • Validate: Visually inspect the container for micro-fractures or degradation before adding the waste.

Step 2: Satellite Accumulation Area (SAA) Management
  • Location: Store the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the experiment was conducted). The SAA must be under the control of the operator.

  • Volume Limits: Never accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA [1].

  • Time Limits: While federal regulations allow indefinite storage in an SAA until the volume limit is met, prudent laboratory practice dictates that waste should not be held for more than 9 months [3].

Step 3: GHS-Compliant Labeling
  • Immediate Labeling: The container must be labeled the moment the first drop of waste is introduced.

  • Nomenclature: Write the full chemical name: 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. Do not use abbreviations, acronyms, or structural formulas.

  • Hazards: Clearly mark the label with the primary hazards: "Toxic," "Irritant," and "Environmental Hazard."

Step 4: Transfer and Final Disposition
  • Transfer to CAA: Once the container is full or the time limit is reached, transfer it to the institution's Central Accumulation Area (CAA).

  • Manifesting: A licensed hazardous waste contractor must profile the waste and transport it to a TSDF.

  • Destruction: The contractor will subject the chemical to high-temperature incineration, breaking it down into harmless carbon dioxide, water, and scrubbed nitrogen oxides.

WasteWorkflow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (Max 55 Gal / < 9 Months) Gen->SAA Label GHS Compliant Labeling & Segregation SAA->Label CAA Central Accumulation Area (Institutional Storage) Label->CAA Incineration Licensed High-Temp Incineration (TSDF) CAA->Incineration

Workflow for the lifecycle management of hazardous chemical waste from generation to incineration.

Spill Response & Emergency Protocols

In the event of an accidental release of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, immediate action is required to prevent dermal exposure and environmental contamination.

Immediate Action Plan
  • Assess the Spill: Determine if the spill is minor (manageable by lab personnel, typically < 500 mL or < 50 g) or major (requires HazMat intervention) [1].

  • Don PPE: Immediately put on chemical splash goggles, a heavy-duty lab coat, and double nitrile gloves. Phenols can rapidly penetrate single-layer latex.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization/Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the first rinseate as hazardous waste [3].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (< 500 mL) Manageable Locally Assess->Minor Major Major Spill (> 500 mL) or Highly Toxic Assess->Major PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Minor->PPE Evac Evacuate Area & Call HazMat Team Major->Evac Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Dispose Collect as Hazardous Waste Absorb->Dispose

Decision tree and logical workflow for laboratory chemical spill response and containment.

Waste Minimization Strategies

The most effective way to manage chemical waste is to prevent its generation. Drug development professionals should adopt the following waste minimization techniques:

  • Micro-Scaling: Reduce the scale of synthetic reactions or assays to the absolute minimum required for statistically significant results.

  • Inventory Control: Purchase only the exact amount of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol needed for the immediate experimental phase to prevent the expiration and subsequent bulk disposal of unused reagents.

  • In-Lab Destruction: If validated and approved by your institutional EHS board, certain phenolic amines can be chemically neutralized or oxidized in-situ before final disposal, reducing the overall toxicity profile of the waste stream.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. Available at:[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]

  • Chemical Waste Disposal Guidelines. Stanford University Environmental Health & Safety. Available at:[Link]

  • Safe Laboratory Hazardous Waste Disposal Tips. Environmental Marketing Services. Available at:[Link]

Handling

Personal protective equipment for handling 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Comprehensive Safety and Operational Guide for Handling 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 5-{[(Butan-2-yl)amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol requires a nuanced, uncompromising approach to laboratory safety. This compound features both a reactive secondary amine and a methoxyphenol moiety. Understanding the mechanistic hazards of these functional groups is critical for drug development professionals and synthetic chemists to ensure operational safety, prevent systemic exposure, and maintain scientific integrity.

This guide provides the definitive, self-validating protocols required to handle this chemical safely.

Section 1: Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand why this specific chemical is dangerous. The hazard profile is dictated by its dual functional groups:

  • The Phenolic Core: Phenol derivatives are notorious for their ability to rapidly penetrate the epidermal barrier. Once absorbed through the skin, they can enter the bloodstream, potentially causing systemic toxicity, central nervous system depression, and severe chemical burns[1]. Because phenols can act as local anesthetics, personnel may not immediately feel the tissue damage occurring, making strict, preemptive PPE adherence non-negotiable[2].

  • The Secondary Amine ([(Butan-2-yl)amino]methyl group): Amines are highly basic and corrosive. They cause severe skin burns and irreversible ocular damage upon contact[3]. Furthermore, amine vapors and mists are highly irritating to the respiratory tract and mucous membranes[4].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling bifunctional corrosive/toxic agents. A targeted PPE strategy must be employed based on the specific vulnerabilities of human tissue to phenolic amines[5].

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Neoprene or Nitrile (≥8 mil)Phenols rapidly degrade standard latex and thin nitrile. Neoprene provides a robust, impermeable barrier against both corrosive amines and lipophilic phenols[2][6].
Eye/Face Protection Indirect-vented Chemical Goggles + Face ShieldAmines cause rapid corneal necrosis. Goggles prevent vapor ingress, while an 8-inch face shield protects against splash hazards during chemical transfer[4][7].
Body Protection Flame-resistant, impervious lab coat or chemical apronPrevents dermal absorption of phenolic compounds which can cause severe systemic poisoning and depigmentation[5][8].
Respiratory NIOSH-approved N95 or Half-mask with Organic Vapor (OV) cartridgesRequired if handling outside a fume hood, cleaning a spill, or if aerosolization/dust generation is possible[5].

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety check is explicitly confirmed.

Step-by-Step Methodology:

  • Pre-Operation Barrier Validation: Before handling, inspect your neoprene gloves for micro-tears using the pneumatic inflation method (trap air in the glove, twist the cuff, and squeeze to check for pressure leaks). Causality: Even microscopic breaches can allow phenolic compounds to penetrate and anesthetize the skin unnoticed.

  • Environmental Isolation: Conduct all weighing, mixing, and transferring operations strictly within a certified, properly functioning fume hood with a sash height at or below 18 inches[9]. Causality: Adequate ventilation captures volatile amine vapors, preventing inhalation and respiratory tract burns[10].

  • Chemical Transfer: Use a closed, unbreakable secondary containment vessel when transporting the chemical from the storage cabinet to the fume hood[3][9].

  • Decontamination & Doffing: After handling, wash the exterior of the gloves with water before removal. Doff gloves using the "beak method" (pulling the glove inside out without touching the exterior) to prevent secondary skin exposure[6]. Wash hands thoroughly with soap and water immediately after doffing[9].

HandlingWorkflow Start Pre-Operation: Verify PPE & Fume Hood Transfer Transfer Chemical (Closed Container) Start->Transfer Barrier Validated Weighing Weighing/Dispensing (Inside Fume Hood) Transfer->Weighing Secure Route Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Minimal Exposure Cleanup Decontamination & PPE Doffing Reaction->Cleanup Post-Reaction Disposal Hazardous Waste Segregation Cleanup->Disposal Waste Generation

Fig 1. Standard operational workflow for handling hazardous phenolic amines.

Section 4: Emergency Response and Disposal Plan

In the event of a spill or exposure, immediate, protocol-driven action is required.

Spill Response Methodology:

  • Evacuation & Assessment: If a large spill occurs, immediately evacuate the area, alert personnel, and allow the fume hood to clear airborne particulates[11].

  • Containment: Don emergency PPE (including an OV respirator and heavy-duty gloves). Cover the spill with a dry chemical absorbent or inert material (e.g., sand or vermiculite). Crucial Note: Do not use combustible absorbents like sawdust, as amines can generate heat upon reaction[11].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a durable, leak-proof, and properly labeled hazardous waste container[9].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate Large/High Risk PPE Don Emergency PPE (Respirator & Heavy Gloves) Assess->PPE Small/Manageable Evacuate->PPE Hazmat Team Contain Contain Spill (Inert Absorbent) PPE->Contain Dispose Collect in Sealed Hazardous Waste Bin Contain->Dispose

Fig 2. Emergency response logic for phenolic amine spills.

Waste Disposal: Never mix this compound with incompatible waste streams, such as strong oxidizing agents or strong acids, as this can lead to violent exothermic reactions[10][11]. Segregate the material strictly as "Organic Liquid/Solid Waste - Amine/Phenol" and store it in a fire-rated, well-ventilated cabinet until retrieved by your facility's Environmental Health and Safety (EHS) department[12].

References

  • Laboratory Safety, tal.sg. 9

  • Personal Protective Equipment Requirements for Laboratories, ncsu.edu. 7

  • Benzylamine Safety Data Sheet, kishida.co.jp. 3

  • Personal Protective Equipment (PPE) in the Laboratory, labmanager.com. 5

  • Chemical Safety in Laboratories, nationallaboratorysales.com. 10

  • Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET, cdhfinechemical.com. 4

  • Benzylamine Safety Data Sheet, synquestlabs.com. 11

  • Laboratory Safety and Biohazards, nih.gov. 6

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE, tsinghua.edu.cn. 1

  • Laboratory Safety Management, wu.ac.th. 12

  • PHENOL - CDC Stacks, cdc.gov.2

  • Chapter 9: Biological Safety, hkust.edu.hk. 8

Sources

© Copyright 2026 BenchChem. All Rights Reserved.